1-(2-o-Tolyloxy-ethyl)-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHEEKXUMTKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354039 | |
| Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65489-03-4 | |
| Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-o-Tolyloxy-ethyl)-piperazine molecular weight and formula
An In-Depth Technical Guide to 1-(2-o-Tolyloxy-ethyl)-piperazine (C₁₃H₂₀N₂O)
Abstract
This technical guide provides a comprehensive overview of 1-(2-o-Tolyloxy-ethyl)-piperazine, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. As a member of the arylpiperazine class, its unique structure, featuring a piperazine ring linked to an o-tolyloxy group via an ethyl bridge, makes it a valuable building block and a subject of study for various therapeutic applications. This document details the molecule's core chemical properties, outlines a robust synthetic methodology complete with mechanistic insights, explores its reactivity, and discusses its current and potential applications in drug development and scientific research. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this compound.
Core Molecular Profile
1-(2-o-Tolyloxy-ethyl)-piperazine is a derivative of piperazine, a six-membered saturated heterocycle containing two nitrogen atoms.[1] Its structure is characterized by the substitution of one of the piperazine nitrogens with a 2-(o-tolyloxy)ethyl group.
Chemical Identity
The fundamental quantitative and identifying data for 1-(2-o-Tolyloxy-ethyl)-piperazine are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(2-methylphenoxy)ethyl]piperazine | [1] |
| CAS Number | 65489-03-4 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O | [1][2][3] |
| Molecular Weight | 220.31 g/mol | [1][2][3] |
| Canonical SMILES | CC1=CC=CC=C1OCCN2CCNCC2 | [1][2] |
| InChI Key | UYGHEEKXUMTKTR-UHFFFAOYSA-N | [1] |
Structural Elucidation
The molecule's architecture consists of three key functional components:
-
o-Tolyloxy Group: A cresol-derived aromatic ether that significantly influences the molecule's lipophilicity and potential for aromatic interactions.
-
Ethyl Linker: A two-carbon chain that provides conformational flexibility, connecting the aromatic and heterocyclic moieties.
-
Piperazine Ring: A pharmacologically significant scaffold containing a secondary amine, which serves as a key site for further chemical modification and physiological interactions.[1]
Synthesis and Mechanism
The most common and efficient synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine is achieved through the direct alkylation of piperazine with a suitable o-tolyloxy-ethyl halide.[1] This method follows a conventional Williamson ether synthesis for the precursor, followed by a nucleophilic substitution reaction.[1]
Primary Synthetic Pathway
The synthesis is typically a two-stage process:
-
Preparation of the Alkylating Agent: Synthesis of 1-chloro-2-(o-tolyloxy)ethane from o-cresol and a 2-haloethanol derivative.
-
Nucleophilic Substitution: Reaction of the alkylating agent with piperazine to yield the final product.
The overall workflow is illustrated in the diagram below.
Caption: General workflow for the synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine.
Mechanistic Insight
The core of the synthesis is the reaction between piperazine and an alkylating agent like 1-bromo-2-(o-tolyloxy)ethane, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon atom attached to the halogen. Using a large excess of piperazine is a critical experimental choice; it serves a dual purpose. Firstly, it drives the reaction equilibrium towards the monosubstituted product, minimizing the formation of the undesired 1,4-disubstituted piperazine. Secondly, the excess piperazine also acts as a base to neutralize the hydrohalic acid (e.g., HBr) byproduct generated during the reaction.
Experimental Protocol
This protocol is a representative, self-validating procedure based on established chemical principles.
Stage 1: Synthesis of 1-Bromo-2-(o-tolyloxy)ethane
-
Deprotonation: To a stirred solution of o-cresol (1.0 eq) in a suitable solvent (e.g., DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium o-cresoxide.
-
Reaction: Allow the mixture to stir for 30 minutes at room temperature. Then, add 1,2-dibromoethane (3.0 eq) dropwise. Causality: A large excess of the dihalide reagent favors mono-alkylation and minimizes the formation of a symmetrical diether byproduct.
-
Workup: Heat the reaction to 60 °C for 4-6 hours. After cooling, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-bromo-2-(o-tolyloxy)ethane. Validation: Purity should be confirmed by TLC and characterized by ¹H NMR and MS.
Stage 2: Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 eq) in a polar aprotic solvent like acetonitrile. Causality: A large excess of piperazine is crucial to prevent dialkylation.
-
Alkylation: Add a solution of 1-bromo-2-(o-tolyloxy)ethane (1.0 eq) in acetonitrile dropwise to the piperazine solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours, monitoring progress by TLC.
-
Workup: Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and piperazine hydrobromide salt.
-
Extraction: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification & Validation: Purify the final compound via column chromatography or distillation under reduced pressure. The identity and purity of the final product must be validated through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and structure.
Chemical Reactivity and Derivatization
The presence of both a secondary amine and an ether linkage provides distinct sites for further chemical transformations.
-
N-Alkylation/Acylation: The secondary amine on the piperazine ring is nucleophilic and can readily undergo further alkylation, acylation, or reductive amination to introduce diverse functional groups.[1] This is the primary site for building more complex molecules.
-
Ether Bond Stability: The aryl ether bond is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).[1]
Caption: Key reactivity sites on 1-(2-o-Tolyloxy-ethyl)-piperazine.
Applications in Research and Drug Development
1-(2-o-Tolyloxy-ethyl)-piperazine is primarily used as a research chemical and an intermediate in the synthesis of more complex, biologically active molecules.[3]
-
Androgen Receptor Antagonists: As an arylpiperazine, this compound belongs to a class that has shown potential as androgen receptor antagonists.[1] Molecular docking studies suggest that similar structures can bind effectively to the androgen receptor's ligand-binding pocket, making them promising leads for developing anti-prostate cancer agents.[1]
-
Precursor for Bioactive Compounds: It is a key starting material for synthesizing benzimidazole derivatives.[1] These resulting compounds have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1]
-
Coordination Chemistry: The nitrogen atoms in the piperazine ring can act as ligands to coordinate with metal ions. It has been used in the preparation of Cobalt (II) and Copper (II) complexes, which are studied for their unique structural properties and potential pharmacological relevance.[1]
-
Biochemical Research: The compound is utilized in proteomics research and other biochemical assays, likely as a scaffold or fragment for developing chemical probes to study biological systems.[1][3]
Safety, Handling, and Storage
-
General Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.[4] Avoid contact with skin and eyes.[5]
-
Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Disclaimer: This guide provides general safety information. It is imperative to consult the specific, lot-detailed Safety Data Sheet (SDS) provided by the manufacturer before handling, storage, or disposal of this compound.
References
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1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. (n.d.). [Link]
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1-[2-(2-Hydroxyethoxy)ethyl]piperazine - Surya Life Sciences. (n.d.). [Link]
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1-(2-Aminoethyl)piperazine - SIELC Technologies. (2018). [Link]
- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
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Synthesis of piperazines - Organic Chemistry Portal. (n.d.). [Link]
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- 3. 1-(2-o-Tolyloxy-ethyl)-piperazine | SCBT - Santa Cruz Biotechnology [scbt.com]
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Technical Profile: 1-[2-(2-Methylphenoxy)ethyl]piperazine (CAS 65489-03-4)
Executive Summary
1-[2-(2-Methylphenoxy)ethyl]piperazine (CAS 65489-03-4) is a specialized heterocyclic building block characterized by a piperazine core linked to an o-tolyl ether moiety via an ethyl spacer. Unlike common piperazine intermediates used in blockbuster antihypertensives (e.g., Urapidil), this specific scaffold serves as a critical pharmacophore in the synthesis of novel benzimidazole derivatives with documented antitumor and antimicrobial activities.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols, designed for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Structural Analysis
The molecule combines the basicity of a secondary amine with the lipophilicity of an aryl ether, making it a versatile nucleophile in organic synthesis.
| Property | Detail |
| CAS Number | 65489-03-4 |
| IUPAC Name | 1-[2-(2-methylphenoxy)ethyl]piperazine |
| Synonyms | 1-(2-o-Tolyloxy-ethyl)-piperazine; 1-[2-(2-methylphenoxy)ethyl]piperazine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| SMILES | CC1=CC=CC=C1OCCN2CCNCC2 |
| InChI Key | UYGHEEKXUMTKTR-UHFFFAOYSA-N |
| Structure Description | A piperazine ring N-alkylated with a 2-(2-methylphenoxy)ethyl group.[1][2][3][4][5][6][7][8][9][10] The secondary amine (N1) is unsubstituted, available for further derivatization. |
Physicochemical Profiling
The following data synthesizes experimental values and high-confidence predictive models essential for formulation and reaction planning.
Key Physical Constants
| Property | Value / Range | Source/Note |
| Physical State | Solid (Low melting) or Viscous Liquid | Free base is often an oil; HCl salt is a white solid. |
| Boiling Point | ~360°C (Predicted) | Extrapolated from structural homologs (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine BP ~280°C). |
| Density | 1.05 ± 0.05 g/cm³ | Predicted based on molar volume. |
| pKa (Basic N) | 9.14 ± 0.10 | Secondary amine nitrogen (N1). |
| pKa (Acidic N) | 5.25 ± 0.10 | Tertiary amine nitrogen (N4), influenced by the ether oxygen. |
| LogP | 1.8 - 2.2 | Moderate lipophilicity; suitable for CNS penetration studies. |
| Solubility | Soluble in DCM, Methanol, DMSO. | Poor water solubility as free base; highly soluble as HCl salt. |
Stability Profile
-
Thermal Stability : Stable up to 150°C. Decomposition may occur at higher temperatures, releasing piperazine and phenolic byproducts.
-
Reactivity : The secondary amine is highly nucleophilic. It reacts readily with acid chlorides, isocyanates, and alkyl halides.
-
Storage : Hygroscopic in salt form. Store under inert gas (Argon/Nitrogen) at 2–8°C.
Experimental Methodologies
Synthesis Protocol (Nucleophilic Substitution)
Objective : Synthesize CAS 65489-03-4 from Piperazine and 1-(2-chloroethoxy)-2-methylbenzene.
Reagents :
-
Piperazine (anhydrous, 5.0 eq) – Excess prevents bis-alkylation.
-
1-(2-chloroethoxy)-2-methylbenzene (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow :
-
Preparation : Dissolve anhydrous piperazine (excess) and K₂CO₃ in ACN under N₂ atmosphere.
-
Addition : Add 1-(2-chloroethoxy)-2-methylbenzene dropwise at room temperature to control exotherm.
-
Reflux : Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Workup :
-
Cool to RT and filter off inorganic salts.
-
Concentrate filtrate under reduced pressure.
-
Resuspend residue in water and extract with Dichloromethane (DCM) (3x).
-
-
Purification :
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Critical Step : Distillation under high vacuum or column chromatography (Silica, DCM/MeOH/NH₃) is required to remove unreacted piperazine.
-
Analytical Validation (HPLC)
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A : Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B : Acetonitrile + 0.1% TFA.
-
Gradient : 5% B to 95% B over 20 min.
-
Detection : UV at 210 nm (piperazine absorption) and 270 nm (aryl ether absorption).
Biological & Pharmacological Context
Mechanism of Action: The Benzimidazole Pathway
CAS 65489-03-4 serves as a precursor for Benzimidazole-Piperazine hybrids . These compounds are investigated for their ability to intercalate DNA or inhibit specific kinases in tumor pathways.
Pathway Visualization : The diagram below illustrates the synthesis of a bioactive benzimidazole derivative using CAS 65489-03-4 as the nucleophilic building block.
Caption: Synthesis pathway converting CAS 65489-03-4 into a bioactive benzimidazole agent via N-alkylation.
Structure-Activity Relationship (SAR)
-
Piperazine Ring : Provides solubility and hydrogen bonding capability (proton acceptor at physiological pH).
-
Ether Linker : The 2-carbon spacer maintains flexibility, allowing the aryl group to fit into hydrophobic pockets of target enzymes.
-
o-Tolyl Group : The ortho-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation favorable for receptor binding.
References
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PubChem . (2025).[11] Compound Summary: 1-[2-(2-methylphenoxy)ethyl]piperazine. National Library of Medicine. Retrieved from [Link]
-
Khalili, F., et al. (2009).[12] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[12][13] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Journal of Organic Chemistry. Retrieved from [Link]
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- 13. uregina.ca [uregina.ca]
The Diverse Biological Activities of Piperazine Ether Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] When incorporated into an ether linkage, the resulting piperazine ether derivatives exhibit a remarkable spectrum of pharmacological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperazine ether derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into their anticancer, antimicrobial, neurological, and anti-inflammatory properties, elucidating the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. This guide is designed to be a comprehensive resource, blending established knowledge with recent advancements to empower the rational design of next-generation therapeutics based on the versatile piperazine ether scaffold.
Introduction: The Piperazine Ether Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine nucleus, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[3] The nitrogen atoms provide sites for hydrogen bonding and can be readily substituted to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1][3] The introduction of an ether linkage to this scaffold further enhances its structural diversity and allows for precise positioning of various functional groups in three-dimensional space, facilitating targeted interactions with biological macromolecules.
Chemical Properties and Synthetic Versatility
The synthesis of piperazine derivatives is well-established, with numerous classical and modern synthetic methodologies available.[4] This synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening.[4] The ether linkage can be introduced through various synthetic routes, offering further opportunities for structural modification and optimization of biological activity.[5]
Historical Perspective and Clinical Significance
The piperazine core is found in numerous clinically successful drugs, highlighting its therapeutic importance.[4] From the antipsychotic aripiprazole (Abilify) to the anticancer agent imatinib (Gleevec) and the antidepressant fluoxetine (Prozac), the piperazine moiety has proven to be a valuable component in the design of effective and safe medicines.[4] This history of clinical success underscores the potential of novel piperazine ether derivatives as promising candidates for future drug development.
Anticancer Activity of Piperazine Ether Derivatives
Piperazine derivatives have emerged as a significant class of compounds in cancer chemotherapy, demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[2][4] The incorporation of an ether linkage can enhance their anticancer properties by influencing their interaction with specific molecular targets involved in cancer progression.[1]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of piperazine ether derivatives is often multi-faceted, involving the modulation of several key cellular processes.
A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] Some derivatives have been shown to trigger the intrinsic apoptotic pathway by causing a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c.[6] This, in turn, activates caspase-9 and the downstream executioner caspase-3/7, culminating in cell death.[6] Additionally, the extrinsic pathway can be activated via the activation of caspase-8.[6]
Piperazine derivatives can also interfere with the cell cycle, leading to arrest at specific phases. For instance, some compounds have been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[6]
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[7] Certain piperazine derivatives have been shown to modulate the MAPK pathway, thereby inhibiting cancer cell growth.[7]
Figure 1: Simplified diagram of the MAPK signaling pathway and a potential point of inhibition by piperazine ether derivatives.
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
SAR studies are crucial for optimizing the anticancer activity of piperazine ether derivatives.[7] Modifications to the substituents on the piperazine ring and the nature of the ether-linked moiety can significantly impact potency and selectivity.[1] For example, the introduction of a 4-fluorobenzyl group has been identified as a key functional group for enhancing anticancer activity in some derivatives.[1]
Tabulated Summary of Anticancer Piperazine Ether Derivatives and their IC50 Values
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 (UA derivative) | HeLa | 2.6 | [1] |
| Compound 20 (UA derivative) | MKN45 | 2.1 | [1] |
| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 | 5.55 ± 0.56 | [8] |
| PCC | SNU-475 | 6.98 ± 0.11 | [6] |
| PCC | SNU-423 | 7.76 ± 0.45 | [6] |
| Derivative 17 (Vindoline derivative) | KM12 | -84.40% growth | [9] |
| Derivative 17 (Vindoline derivative) | SK-MEL-5 | -98.17% growth | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Figure 2: A generalized workflow for the MTT assay to determine the in vitro cytotoxicity of piperazine ether derivatives.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine ether derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial and Antifungal Activities
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[10] Piperazine ether derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further investigation.[11][12]
Mechanisms of Action against Bacterial and Fungal Pathogens
One of the proposed mechanisms of antimicrobial action for some piperazine-based compounds is the disruption of the bacterial cytoplasmic membrane.[13] This leads to the leakage of essential intracellular components and ultimately results in cell death.[13]
Piperazine derivatives can also act by inhibiting enzymes that are crucial for microbial survival. For example, some compounds may interfere with enzymes involved in cell wall synthesis, similar to the mechanism of penicillin-binding proteins (PBPs).[4]
SAR in the Design of Potent Antimicrobial Agents
The antimicrobial potency of piperazine ether derivatives can be fine-tuned through structural modifications.[7] Increasing the lipophilicity of the molecule by adding specific substituents can enhance its ability to penetrate the bacterial cell membrane, leading to improved antibacterial activity.[7]
Tabulated Summary of Antimicrobial Piperazine Ether Derivatives and their MIC Values
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5b | S. aureus | 10 | [12] |
| 5i | E. coli | 10 | [12] |
| 5j | C. albicans | 10 | [12] |
| 10s | A. niger | 10 | [12] |
| 10t | S. aureus | 10 | [12] |
| RL-308 | Shigella flexineri | 2 | [14] |
| RL-308 | S. aureus | 4 | [14] |
| RL-308 | MRSA | 16 | [14] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a piperazine ether derivative.
Protocol:
-
Preparation of Compound Dilutions: Perform a two-fold serial dilution of the piperazine ether derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neurological and CNS-Related Activities
Piperazine derivatives are well-known for their diverse activities within the central nervous system (CNS).[4] Many clinically used drugs for psychiatric and neurological disorders contain a piperazine core.[15] The ability of piperazine ether derivatives to cross the blood-brain barrier and interact with various neurotransmitter systems makes them promising candidates for the treatment of a range of CNS conditions.[16]
Modulation of Neurotransmitter Systems
Piperazine derivatives can act as agonists or antagonists at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[4] This modulation of serotonergic and dopaminergic signaling is the basis for their use as antidepressants and antipsychotics.[4]
Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[17][18] Some derivatives have been shown to exert neuroprotective effects.[17] For instance, certain piperazine compounds can potentiate TRPC6 channels, which play a role in the stability of dendritic spines and memory formation.[17]
Figure 4: A simplified diagram illustrating the potential neuroprotective mechanism of piperazine ether derivatives via TRPC6 channel activation.
SAR for CNS Receptor Affinity and Blood-Brain Barrier Penetration
For CNS-active drugs, the ability to cross the blood-brain barrier is paramount.[16] SAR studies for neuroactive piperazine ether derivatives focus on optimizing properties like polarity and charge distribution to enhance brain penetration.[7] Stereochemistry can also play a significant role in receptor binding affinity and selectivity.[7]
Tabulated Summary of Neuroactive Piperazine Ether Derivatives and their Receptor Binding Affinities
| Compound ID | Target Receptor | Activity | Reference |
| 3w | D2, 5-HT1A, 5-HT2A, H3 | Multi-receptor affinity | [19] |
| PPZ | TRPC6 | Potentiator | [17] |
| cmp2 | TRPC6 | Selective activator | [16] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled piperazine ether derivative (the competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Determine the Ki (inhibitory constant), which represents the affinity of the piperazine ether derivative for the receptor.
Anti-inflammatory and Other Biological Activities
Beyond their prominent roles in cancer, infectious diseases, and neurology, piperazine ether derivatives exhibit a range of other important biological activities.
Inhibition of Pro-inflammatory Mediators
Certain piperazine derivatives have demonstrated significant anti-inflammatory properties.[12][20] They can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[20] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]
Anthelmintic Properties
Piperazine itself has a long history of use as an anthelmintic agent for treating parasitic worm infections.[21] It acts by causing flaccid paralysis in the worms, leading to their expulsion from the host.[21] This activity is attributed to its effect on the inhibitory GABA receptors in helminths.[21]
A Brief Overview of Other Reported Activities
The versatility of the piperazine scaffold has led to the discovery of derivatives with a wide array of other biological activities, including:
-
Antiviral: Some piperazine derivatives have been investigated as potential antiviral agents.[20]
-
Antimalarial: The piperazine nucleus is present in some antimalarial compounds.[20]
-
Anticonvulsant: Certain derivatives have shown anticonvulsant activity in preclinical models.[20][22]
-
Antidiabetic: Some piperazine derivatives have been explored for their potential in managing diabetes.[1]
Conclusion and Future Perspectives
Piperazine ether derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their structural tractability and the wide range of biological activities they exhibit make them an attractive scaffold for the development of new therapeutics. The continued exploration of their mechanisms of action and the application of rational drug design principles, guided by comprehensive SAR studies, will undoubtedly lead to the discovery of novel and improved drugs for a multitude of diseases. As our understanding of the molecular basis of disease deepens, the ability to fine-tune the properties of piperazine ether derivatives will be instrumental in developing targeted therapies with enhanced efficacy and reduced side effects. The future of drug discovery will likely see the emergence of more sophisticated piperazine ether-based molecules, further solidifying the importance of this remarkable chemical scaffold.
References
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
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A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Available at: [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]
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Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed. Available at: [Link]
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Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. Available at: [Link]
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Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. Available at: [Link]
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Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. Available at: [Link]
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(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
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Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available at: [Link]
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Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Available at: [Link]
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Publishing. Available at: [Link]
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Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. Available at: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists - Semantic Scholar. Available at: [Link]
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Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. Available at: [Link]
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central. Available at: [Link]
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1-(2-o-Tolyloxy-ethyl)-piperazine IUPAC name and synonyms
[1]
Executive Summary
1-(2-o-Tolyloxy-ethyl)-piperazine (CAS: 65489-03-4) is a specialized arylpiperazine intermediate used in the synthesis of bioactive heterocyclic compounds.[1][2][3] While structurally related to the antihypertensive drug Urapidil (which utilizes a methoxyphenyl piperazine moiety), this o-tolyloxy derivative serves as a critical scaffold in the development of benzimidazole-based antitumor agents , antiviral drugs , and biomimetic metal complexes (e.g., Superoxide Dismutase mimics).[1]
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in medicinal chemistry.
Chemical Identity & Nomenclature[4]
| Attribute | Detail |
| IUPAC Name | 1-[2-(2-Methylphenoxy)ethyl]piperazine |
| Common Synonyms | 1-(2-o-Tolyloxy-ethyl)-piperazine; 1-[2-(2-Methylphenoxy)ethyl]piperazine |
| CAS Registry Number | 65489-03-4 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| SMILES | CC1=CC=CC=C1OCCN2CCNCC2 |
| InChI Key | UYGHEEKXUMTKTR-UHFFFAOYSA-N |
Physicochemical Profile
| Property | Value | Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Tendency to crystallize upon standing at low temps.[1] |
| Boiling Point | ~140–145 °C (at 0.5 mmHg) | Extrapolated from analogous arylpiperazine ethers. |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | Limited solubility in water; soluble in aqueous acid. |
| pKa | ~9.8 (Piperazine secondary amine) | Basic nitrogen facilitates salt formation (e.g., HCl). |
| Stability | Hygroscopic | Store under inert atmosphere (Argon/Nitrogen).[1] |
Synthesis & Manufacturing Protocol
The synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine typically follows a convergent Williamson Ether Synthesis followed by N-Alkylation .[1] The primary challenge in this pathway is controlling the stoichiometry to prevent the formation of the bis-alkylated impurity, 1,4-bis(2-o-tolyloxyethyl)piperazine.[1]
Reaction Scheme
Figure 1: Synthetic pathway emphasizing the critical N-alkylation step.[1]
Detailed Protocol
Step 1: Preparation of 1-(2-Chloroethoxy)-2-methylbenzene
-
Reagents: o-Cresol (1.0 eq), 1,2-Dichloroethane (3.0 eq), NaOH (aq, 40%).
-
Procedure:
-
Dissolve o-cresol in 1,2-dichloroethane (DCE).[1] Note: DCE acts as both reactant and solvent.
-
Add catalytic Tetrabutylammonium bromide (TBAB) for phase transfer catalysis.[1]
-
Add NaOH solution dropwise at reflux (80°C).
-
Monitor: TLC (Hexane:EtOAc 9:1) until o-cresol is consumed.[1]
-
Workup: Separate organic layer, wash with water, dry over MgSO₄, and concentrate. Distill under vacuum to obtain the chloride intermediate as a clear oil.
-
Step 2: N-Alkylation of Piperazine
-
Reagents: 1-(2-Chloroethoxy)-2-methylbenzene (1.0 eq), Anhydrous Piperazine (5.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).[1]
-
Procedure:
-
Purification (Self-Validating System):
-
Filter off inorganic salts (KCl, K₂CO₃).
-
Concentrate filtrate to remove MeCN.[1]
-
Removal of Excess Piperazine: Distill off excess piperazine (bp 146°C) or wash the crude residue with water (if product crystallizes) or use column chromatography (DCM:MeOH:NH₃).[1]
-
Salt Formation: Dissolve the free base in ethanol and add HCl gas to precipitate the dihydrochloride salt for high-purity storage.
-
Pharmaceutical Applications
While often cited in the context of phenylpiperazine drugs, this specific intermediate has distinct applications in medicinal chemistry research .
A. Benzimidazole Antitumor Agents
Research indicates that 1-(2-o-Tolyloxy-ethyl)-piperazine is used to synthesize benzimidazole derivatives that exhibit significant cytotoxicity against cancer cell lines .[1] The piperazine tail improves solubility and bioavailability of the planar benzimidazole core, facilitating DNA intercalation or enzyme inhibition.
B. Biomimetic Metal Complexes (SOD Mimics)
The compound serves as a ligand for Cobalt (Co-II) and Copper (Cu-II) complexes .[1] These complexes mimic the activity of Superoxide Dismutase (SOD) , an enzyme that protects cells from oxidative stress. The nitrogen atoms in the piperazine ring, combined with the ether oxygen, provide a tridentate-like coordination geometry essential for catalytic activity.[1]
C. CNS Ligand Development
The 2-methylphenoxy motif is a bioisostere for the 2-methoxyphenyl group found in Urapidil (Alpha-1 antagonist) and Fluanisone (Antipsychotic).[1] Researchers use this intermediate to synthesize libraries of 5-HT1A receptor agonists and Dopamine D2 antagonists to study Structure-Activity Relationships (SAR).[1]
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signals must be verified:
| Method | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group on the phenyl ring (o-Tolyl).[1] |
| δ 4.15 (t, 2H) | O-CH₂ protons (deshielded by oxygen).[1] | |
| δ 2.85 (t, 2H) | N-CH₂ protons (adjacent to linker).[1] | |
| δ 2.90–3.00 (m, 8H) | Piperazine ring protons. | |
| MS (ESI+) | m/z 221.17 [M+H]⁺ | Protonated molecular ion.[1] |
| HPLC | Retention Time < Bis-alkylated impurity | The mono-substituted product is more polar than the bis-impurity.[1] |
Safety & Handling (MSDS Summary)
-
Hazards:
-
Handling Protocol:
References
-
Smolecule. (2023).[1] 1-(2-o-Tolyloxy-ethyl)-piperazine: Structure and Applications. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Piperazine Derivatives and Biological Activity.[7][8] Retrieved from [1]
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Santa Cruz Biotechnology. (2025).[1][2] 1-(2-o-Tolyloxy-ethyl)-piperazine Product Data. Retrieved from [1]
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BLD Pharm. (2024).[1] Safety Data Sheet: 1-(2-(o-Tolyloxy)ethyl)piperazine.[1] Retrieved from [1]
-
GuideChem. (2025).[1] Synthesis and Suppliers of CAS 65489-03-4.[1] Retrieved from [1]
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Unraveling the Metabolic Fate of 1-(2-o-Tolyloxy-ethyl)-piperazine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of the metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine, a molecule of interest within medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of drug metabolism with predictive insights based on the biotransformation of structurally related piperazine derivatives. In the absence of direct comprehensive studies on this specific molecule, this guide serves as a robust framework for initiating and directing metabolic investigation.
Introduction: The Critical Role of Metabolic Profiling
The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A pivotal aspect of this evaluation is understanding its metabolic fate. The biotransformation of a xenobiotic, such as 1-(2-o-Tolyloxy-ethyl)-piperazine, dictates its pharmacokinetic profile, therapeutic efficacy, and potential for toxicity. The formation of metabolites can lead to compounds that are more active, less active, or possess entirely different pharmacological or toxicological properties than the parent drug. Therefore, a thorough characterization of metabolic pathways is not merely a regulatory requirement but a cornerstone of rational drug design and development.
Piperazine derivatives are a well-established class of compounds with diverse pharmacological activities.[1] Their metabolism is known to be extensive, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] This guide will extrapolate from the known metabolic pathways of these analogous compounds to construct a predictive metabolic map for 1-(2-o-Tolyloxy-ethyl)-piperazine.
Predicted Metabolic Pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine
Based on the chemical structure of 1-(2-o-Tolyloxy-ethyl)-piperazine and the established metabolic routes for related piperazine compounds, several key biotransformation reactions are anticipated. These reactions are primarily categorized as Phase I (functionalization) and Phase II (conjugation) metabolism.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For piperazine derivatives, these reactions are predominantly catalyzed by CYP enzymes in the liver.[2] The principal Phase I metabolic pathways predicted for 1-(2-o-Tolyloxy-ethyl)-piperazine are N-dealkylation, aromatic hydroxylation, and alicyclic hydroxylation.[2]
Key Involved Cytochrome P450 Isoforms:
-
CYP3A4: This is often the major enzyme responsible for the metabolism of more than half of all pharmaceutical drugs and is heavily implicated in the N-dealkylation of piperazine-containing compounds.[3][4][5]
-
CYP2D6: Known to be involved in the metabolism of numerous psychoactive drugs, CYP2D6 is a key player in the aromatic hydroxylation of arylpiperazines.[6][7]
-
CYP1A2 and CYP2C19: These isoforms also contribute to the N-dealkylation and hydroxylation reactions of various piperazine derivatives.[2][7]
Predicted Phase I Metabolic Transformations:
-
N-Dealkylation: The cleavage of the ethyl-piperazine bond is a highly probable metabolic step, primarily mediated by CYP3A4.[2] This would result in the formation of o-tolyloxyacetaldehyde and piperazine. The piperazine can then undergo further metabolism.
-
Aromatic Hydroxylation: The tolyl group presents a site for hydroxylation, likely catalyzed by CYP2D6.[2] This can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.
-
Alicyclic Hydroxylation: The piperazine ring itself can be hydroxylated, a common pathway for cyclic amines. This reaction can be catalyzed by various CYP isoforms.
-
O-Dealkylation: Cleavage of the ether linkage between the tolyl group and the ethyl side chain is another possibility, which would yield o-cresol and 1-(2-hydroxyethyl)piperazine.
Caption: Predicted Phase I metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine.
Phase II Metabolism: Conjugation for Excretion
The functional groups introduced during Phase I metabolism, particularly hydroxyl groups, serve as sites for Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion.
Predicted Phase II Metabolic Transformations:
-
Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.
-
Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).
Caption: Predicted Phase II conjugation of Phase I metabolites.
Experimental Protocols for Metabolic Profiling
To empirically determine the metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for such investigations.
In Vitro Metabolism Studies Using Human Liver Microsomes
Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are a standard in vitro model for studying Phase I drug metabolism.[8][9]
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
1-(2-o-Tolyloxy-ethyl)-piperazine (at various concentrations)
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the enzymes.
-
Initiation of Reaction: Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][11][12]
CYP450 Reaction Phenotyping
Rationale: To identify the specific CYP isoforms responsible for the metabolism of 1-(2-o-Tolyloxy-ethyl)-piperazine, two primary methods are employed: incubation with recombinant human CYP enzymes and chemical inhibition studies.[6]
Protocol (Recombinant Enzymes):
-
Follow the general HLM incubation protocol, but replace the HLMs with individual recombinant human CYP isoforms (e.g., rCYP3A4, rCYP2D6, etc.).
-
Compare the rate of metabolite formation across the different isoforms to determine which enzymes are catalytically active.
Protocol (Chemical Inhibition):
-
Follow the general HLM incubation protocol.
-
In separate incubations, include a known selective inhibitor for each major CYP isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
A significant decrease in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.[6]
In Vivo Pharmacokinetic and Metabolism Studies in Animal Models
Rationale: In vivo studies in animal models, such as rats, are crucial for understanding the complete pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate and its metabolites in a whole organism.[13][14][15]
Protocol:
-
Animal Dosing: Administer 1-(2-o-Tolyloxy-ethyl)-piperazine to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at various time points post-dosing. Also, collect urine and feces over a specified period (e.g., 24 or 48 hours).
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize urine and feces samples.
-
-
Extraction: Extract the parent drug and its metabolites from the biological matrices using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the extracts using LC-MS/MS to determine the concentration-time profiles of the parent drug and its major metabolites.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.
Caption: A streamlined workflow for the metabolic investigation of a novel compound.
Data Presentation and Interpretation
Quantitative Data Summary
The kinetic parameters for the formation of major metabolites should be determined from the in vitro experiments and presented in a clear, tabular format.
Table 1: Predicted Michaelis-Menten Kinetic Parameters for the Major Metabolic Pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine in Human Liver Microsomes (Hypothetical Data)
| Metabolic Pathway | Major Metabolite(s) | Primary CYP Isoform(s) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| N-Dealkylation | Piperazine, o-Tolyloxyacetaldehyde | CYP3A4 | 25 | 500 |
| Aromatic Hydroxylation | Hydroxylated Tolyloxy Metabolite | CYP2D6 | 15 | 250 |
| Alicyclic Hydroxylation | Hydroxylated Piperazine Ring Metabolite | Multiple | 50 | 150 |
Note: The values presented in this table are hypothetical and serve as an example of how to present empirically determined data.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine. The proposed metabolic map, based on the well-documented biotransformation of related piperazine derivatives, serves as a foundational hypothesis for guiding future experimental work. The outlined in vitro and in vivo protocols offer a clear and scientifically rigorous path forward for the empirical determination of this compound's metabolic fate.
A thorough understanding of the metabolism of 1-(2-o-Tolyloxy-ethyl)-piperazine is paramount for its continued development. Key future work should focus on:
-
Definitive Metabolite Structure Elucidation: Utilizing high-resolution mass spectrometry and NMR to confirm the exact chemical structures of the observed metabolites.
-
Assessment of Metabolite Activity and Toxicity: Evaluating the pharmacological and toxicological profiles of the major metabolites to understand their contribution to the overall effects of the parent compound.
-
Investigation of Drug-Drug Interaction Potential: Given the involvement of major CYP enzymes, it is crucial to assess the potential for 1-(2-o-Tolyloxy-ethyl)-piperazine and its metabolites to inhibit or induce these enzymes, which could lead to clinically significant drug-drug interactions.[7]
By systematically addressing these aspects, a complete and robust understanding of the disposition of 1-(2-o-Tolyloxy-ethyl)-piperazine can be achieved, paving the way for its safe and effective therapeutic application.
References
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Dudek, M., et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(1), 135-141. Retrieved from [Link]
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Piekoszewski, W., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 517-527. Retrieved from [Link]
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ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs. Retrieved from [Link]
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VandenHeuvel, J. P., et al. (2004). Biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices and by expressed rat and human cytochromes P450. Chemical Research in Toxicology, 17(6), 747-755. Retrieved from [Link]
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O'Brien, P. J., et al. (2000). Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species. Drug Metabolism and Disposition, 28(11), 1334-1343. Retrieved from [Link]
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European Medicines Agency. (2003). Piperazine Summary Report (3). Retrieved from [Link]
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Uchaipichat, V., et al. (2006). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 34(3), 450-456. Retrieved from [Link]
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Nomeir, A. A., et al. (2008). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition, 36(7), 1335-1343. Retrieved from [Link]
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Li, W., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4537. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1137-1144. Retrieved from [Link]
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Sahu, P. K., et al. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Drug Delivery, 6(1), 82-87. Retrieved from [Link]
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Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of the American Society for Mass Spectrometry, 23(8), 1287-1298. Retrieved from [Link]
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Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882. Retrieved from [Link]
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Krotulski, A. J., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. ACS Chemical Neuroscience, 14(21), 3843-3853. Retrieved from [Link]
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Nomeir, A. A., & Furge, L. L. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2029-2036. Retrieved from [Link]
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Miyazawa, M., et al. (2007). Biotransformation of (-)-menthone by human liver microsomes. Journal of Oleo Science, 56(8), 417-421. Retrieved from [Link]
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Gaillot, J., et al. (1983). Pharmacokinetics and metabolism of zopiclone. Pharmacology, 27 Suppl 2, 76-91. Retrieved from [Link]
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Nomeir, A. A., & Furge, L. L. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2029-2036. Retrieved from [Link]
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Caccia, S., et al. (1988). Lipophilicity and disposition of 1-aryl-piperazines in the rat. Journal of Pharmacy and Pharmacology, 40(12), 853-857. Retrieved from [Link]
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Fry, J. R. (1985). Metabolic perspectives on in vitro toxicity tests. Xenobiotica, 15(7), 657-663. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 1-(2-o-Tolyloxy-ethyl)-piperazine in Prostate Cancer Research
Introduction: Unveiling the Potential of a Novel Arylpiperazine in Prostate Cancer
Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic agents, particularly for advanced and castration-resistant forms of the disease. The arylpiperazine scaffold has emerged as a promising pharmacophore in the development of anticancer agents, with derivatives demonstrating a range of biological activities.[1] This document provides a comprehensive guide for the initial investigation of 1-(2-o-Tolyloxy-ethyl)-piperazine , a member of the arylpiperazine class, as a potential therapeutic agent in prostate cancer research.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy and mechanism of action of this compound. We will delve into its potential as an Androgen Receptor (AR) antagonist and a modulator of Sigma receptors, two critical pathways in prostate cancer progression. The protocols outlined herein are designed to be self-validating, incorporating essential controls and detailed procedural steps to ensure data integrity and reproducibility.
Compound Profile: 1-(2-o-Tolyloxy-ethyl)-piperazine
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Class | Arylpiperazine | [2] |
| Appearance | Varies (typically a solid or oil) | General chemical knowledge |
| Solubility | Soluble in DMSO and other organic solvents | [3] |
Section 1: Plausible Mechanisms of Action in Prostate Cancer
While direct studies on 1-(2-o-Tolyloxy-ethyl)-piperazine in prostate cancer are not yet prevalent, its chemical structure suggests two primary avenues of investigation based on the activities of related arylpiperazine derivatives.
Androgen Receptor (AR) Antagonism
The Androgen Receptor is a pivotal driver of prostate cancer cell growth and survival.[4][5] Many arylpiperazine derivatives have been shown to act as potent AR antagonists, offering a therapeutic advantage in hormone-sensitive and even some castration-resistant prostate cancers.[6][7][8] 1-(2-o-Tolyloxy-ethyl)-piperazine may exert its effects by competitively binding to the AR, thereby inhibiting the downstream signaling cascade that promotes tumor growth.
Diagram 1: Androgen Receptor Signaling Pathway and Potential Inhibition
Caption: Potential antagonism of the Androgen Receptor signaling pathway.
Sigma Receptor Modulation
Sigma receptors, particularly Sigma-1 (σ1R) and Sigma-2 (σ2R), are increasingly recognized for their roles in cancer cell proliferation, survival, and stress responses.[9] These receptors are often overexpressed in tumors, including prostate cancer.[10] The σ1R, an endoplasmic reticulum (ER) chaperone, is implicated in regulating ER stress and calcium signaling, both critical for cancer cell survival.[10][11][12] The σ2R is also linked to cell proliferation and apoptosis.[10][13] As many piperazine-containing compounds are known to be sigma receptor ligands, 1-(2-o-Tolyloxy-ethyl)-piperazine may modulate these pathways to induce anti-tumor effects.
Diagram 2: Sigma-1 Receptor and ER Stress-Mediated Apoptosis
Caption: Proposed modulation of the Sigma-1 receptor leading to apoptosis.
Section 2: In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the anti-prostate cancer potential of 1-(2-o-Tolyloxy-ethyl)-piperazine. The following protocols are designed for commonly used prostate cancer cell lines.
Cell Line Selection and Maintenance
The choice of cell lines is critical for comprehensive analysis, encompassing both androgen-sensitive and androgen-insensitive models.[14]
Table 1: Recommended Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor (AR) Status | Prostate-Specific Antigen (PSA) Expression | Key Characteristics | Recommended Culture Medium |
| LNCaP | Positive | Positive | Androgen-sensitive, representative of early-stage prostate cancer.[8] | RPMI-1640 + 10% FBS[6] |
| DU145 | Negative | Negative | Androgen-insensitive, derived from a brain metastasis.[15] | EMEM or RPMI-1640 + 10% FBS[6][16] |
| PC-3 | Negative | Negative | Androgen-insensitive, derived from a bone metastasis, highly metastatic.[17] | RPMI-1640 + 10% FBS[6] |
Protocol 2.1.1: General Cell Culture and Subculturing
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Media Renewal: Replace culture medium every 2-3 days.
-
Subculturing (Adherent Lines):
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS (Ca²⁺/Mg²⁺-free).
-
Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate for 2-5 minutes at 37°C.[18]
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[19]
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Protocol 2.1.2: Cryopreservation of Cell Stocks
-
Prepare a freezing medium of complete growth medium supplemented with 5-10% DMSO.[20][21]
-
Resuspend the cell pellet in cold freezing medium at a concentration of 2-4 x 10⁶ cells/mL.[19]
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[22]
Protocol 2.2.1: MTT Assay
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(2-o-Tolyloxy-ethyl)-piperazine in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells for 24, 48, and 72 hours. Include vehicle-only (DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9]
Protocol 2.3.1: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(2-o-Tolyloxy-ethyl)-piperazine at concentrations around the determined IC₅₀ for 24-48 hours.[23]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle dissociation reagent. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[24]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blot Analysis of Key Protein Expression
Western blotting is used to detect changes in the expression levels of key proteins involved in the proposed mechanisms of action.
Protocol 2.4.1: Western Blotting
-
Protein Extraction: Treat cells with 1-(2-o-Tolyloxy-ethyl)-piperazine as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in Table 2.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[25]
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Function/Relevance | Recommended Dilution | Source/Example |
| Androgen Receptor (AR) | Key driver of prostate cancer | 1:1000 | [4][26] |
| Prostate-Specific Antigen (PSA) | AR target gene, biomarker | Varies by antibody | [27] |
| Sigma-1 Receptor (σ1R) | ER stress and cell survival | Varies by antibody | [11] |
| GAPDH / β-actin | Loading control | 1:1000 - 1:5000 | [22][25][28] |
Section 3: In Vivo Efficacy Evaluation
Xenograft models in immunodeficient mice are essential for evaluating the in vivo anti-tumor activity of 1-(2-o-Tolyloxy-ethyl)-piperazine.[29]
Subcutaneous Xenograft Model
This model is well-suited for initial efficacy studies due to the ease of tumor implantation and monitoring.[29]
Protocol 3.1.1: Establishment and Treatment of Subcutaneous Xenografts
-
Cell Preparation: Harvest prostate cancer cells (e.g., PC-3 for an androgen-insensitive model) and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of male immunodeficient mice (e.g., nude or NOD/SCID).[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[30]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration:
-
Formulation: Prepare a formulation of 1-(2-o-Tolyloxy-ethyl)-piperazine suitable for the chosen route of administration (e.g., dissolved in a vehicle like DMSO and further diluted in corn oil for oral gavage).
-
Administration: Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.[30]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Diagram 3: In Vivo Xenograft Study Workflow
Caption: A streamlined workflow for subcutaneous xenograft studies.
Section 4: Safety and Handling
Proper safety precautions are essential when working with any chemical compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle 1-(2-o-Tolyloxy-ethyl)-piperazine in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[26]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[31]
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]
-
Cancer Cell Lines Culture Protocol. Alpha Lifetech. (2023-08-21). Available from: [Link]
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1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem. Available from: [Link]
-
σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach. PMC. (2021-06-19). Available from: [Link]
-
N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. PubMed. Available from: [Link]
-
Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer. PMC. Available from: [Link]
-
Influence of culture media on the morphological differentiation of the PC-3 and DU145 prostatic neoplastic cell lines. PubMed. Available from: [Link]
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. (2013-05-01). Available from: [Link]
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Role of Androgen Receptor in Prostate Cancer: A Review. PMC. Available from: [Link]
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The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC. Available from: [Link]
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LNCaP Cells. Cytion. Available from: [Link]
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Could anyone kindly provide cryopreservation protocol for cancer cell lines for me? ResearchGate. (2013-11-08). Available from: [Link]
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Housekeeping Gene Selection Advisory: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and β-Actin Are Targets of miR-644a. PMC. (2012-10-16). Available from: [Link]
-
PC-3: Subcutaneous prostate cancer xenograft tumor model. Reaction Biology. Available from: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]
-
Prostate Cell Lines. Lupine Publishers. (2022-02-25). Available from: [Link]
-
Cell apoptosis assay. Bio-protocol. Available from: [Link]
-
Establishing a cryopreservation protocol for patient-derived xenografts of prostate cancer. Ovid. (2019-06-18). Available from: [Link]
-
Androgen receptor dynamics in prostate cancer: from disease progression to treatment resistance. Frontiers. (2025-02-10). Available from: [Link]
-
AR activates YAP/TAZ differentially in prostate cancer. Life Science Alliance. (2023-06-29). Available from: [Link]
-
Sigma-2 receptor. Wikipedia. Available from: [Link]
-
Androgen receptor involvement in the progression of prostate cancer. Endocrine-Related Cancer. Available from: [Link]
-
CELL LINES USED IN PROSTATE CANCER RESEARCH: A COMPENDIUM OF OLD AND NEW LINES—PART 2. AUA Journals. Available from: [Link]
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
The sigma-1 receptor: a regulator of cancer cell electrical plasticity? PMC. Available from: [Link]
-
Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance. NIH. Available from: [Link]
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Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. MDPI. (2021-01-22). Available from: [Link]
-
Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging. Translational Cancer Research. Available from: [Link]
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DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]
-
Expression of AR and PSA in LNCaP cells. Western blot analysis of AR... ResearchGate. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
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Protocol for 1-(2-o-Tolyloxy-ethyl)-piperazine In Vitro Cytotoxicity Assay
[1]
Abstract
This application note details a robust, standardized protocol for evaluating the in vitro cytotoxicity of 1-(2-o-Tolyloxy-ethyl)-piperazine (CAS: 105193-66-8), a critical arylpiperazine scaffold often found in alpha-adrenergic antagonists (e.g., Naftopidil) and serotonergic (5-HT) ligands. While this moiety is a privileged structure in medicinal chemistry, its lipophilicity and basicity require specific handling to avoid precipitation-induced false positives in colorimetric assays. This guide utilizes a modified MTT/CCK-8 hybrid workflow optimized for cationic amphiphilic drugs (CADs), ensuring precise IC50 determination against relevant cell lines (e.g., PC-3, HEK293).
Chemical Identity & Handling
Scientific Integrity Check: Piperazine derivatives are prone to oxidative degradation and hygroscopicity as hydrochloride salts. Proper storage is the first step in assay validity.
| Property | Specification |
| IUPAC Name | 1-[2-(2-Methylphenoxy)ethyl]piperazine |
| Molecular Weight | 220.31 g/mol (Free base) |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low/pH dependent) |
| pKa | ~9.8 (Piperazine secondary amine) |
| Storage | -20°C, Desiccated, Protect from light |
Critical Handling Note: This compound is a Cationic Amphiphile . At physiological pH (7.4), it is positively charged. This can lead to lysosomal trapping (lysosomotropism), potentially mimicking cytotoxicity in short-term assays. We recommend a 72-hour incubation to distinguish acute necrosis from antiproliferative effects.
Experimental Workflow Diagram
The following logic flow illustrates the critical path for assay validity, highlighting the "DMSO Checkpoint" often missed in standard protocols.
Figure 1: Validated workflow for arylpiperazine cytotoxicity profiling. Note the QC checkpoint after solubilization to prevent micro-precipitation.
Detailed Protocol
Reagents & Equipment[2][3][4]
-
Test Compound: 1-(2-o-Tolyloxy-ethyl)-piperazine (>98% purity).
-
Assay Reagent: CCK-8 (Cell Counting Kit-8) is preferred over MTT for this compound because it does not require solubilization of formazan crystals, reducing errors caused by piperazine-salt interference.
-
Cell Lines:
-
Target: PC-3 or DU145 (Prostate Cancer) - High relevance due to alpha-1 adrenoceptor expression.
-
Control: RWPE-1 or HEK293 (Normal epithelial) - To determine Selectivity Index (SI).
-
-
Vehicle: DMSO (Dimethyl sulfoxide), Cell Culture Grade.
Preparation of Stock & Working Solutions
Expert Insight: Piperazines can form "oiling out" droplets in aqueous media if diluted too rapidly.
-
Master Stock: Dissolve powder in 100% DMSO to reach 20 mM . Vortex for 30 seconds.
-
Intermediate Dilution: Dilute Master Stock 1:10 in PBS to create a 2 mM intermediate. Check for turbidity immediately.
-
Working Solutions: Perform serial 1:2 or 1:3 dilutions in complete culture media.
-
Range: 0.1 µM to 100 µM.
-
Final DMSO: Must be < 0.5% (v/v) in all wells to avoid vehicle toxicity.
-
Assay Procedure (CCK-8 Method)
-
Seeding:
-
Dispense 100 µL of cell suspension (5,000 cells/well) into 96-well plates.
-
Crucial: Use perimeter wells as PBS blanks (evaporation barrier).
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Treatment:
-
Aspirate old media (carefully, do not dislodge cells).
-
Add 100 µL of fresh media containing the test compound at defined concentrations.
-
Controls:
-
Negative: 0.5% DMSO in Media.
-
Positive: Staurosporine (1 µM) or Doxorubicin.
-
Blank: Media only (no cells).
-
-
-
Incubation:
-
Incubate for 72 hours . (Arylpiperazines often induce G0/G1 arrest before apoptosis, requiring longer exposure for IC50 accuracy).
-
-
Development:
-
Add 10 µL of CCK-8 reagent directly to each well.
-
Incubate for 1–4 hours. Monitor color change (orange) visually.
-
-
Measurement:
-
Measure Absorbance (OD) at 450 nm (Reference: 650 nm).
-
Data Analysis & Interpretation
Calculation
Calculate % Cell Viability using the formula:
Curve Fitting
Plot log(concentration) vs. % Viability using a 4-parameter logistic (4PL) non-linear regression .
Expected Outcomes (Reference Data)
Based on structural analogs (Naftopidil derivatives), expected IC50 values are:
| Cell Line | Expected IC50 (µM) | Interpretation |
| PC-3 | 5 – 25 µM | Moderate Cytotoxicity (Target Effect) |
| LNCaP | 2 – 10 µM | High Cytotoxicity (Androgen Sensitive) |
| HEK293 | > 50 µM | Low Toxicity (Desired Safety Window) |
Note: If IC50 in HEK293 is < 10 µM, the compound exhibits general toxicity, likely due to membrane disruption rather than specific receptor antagonism.
Mechanistic Context (Pathway Visualization)
Understanding why the cells die is as important as if they die. 1-(2-o-Tolyloxy-ethyl)-piperazine derivatives often act via Alpha-1 Adrenoceptor antagonism, leading to Anoikis (detachment-induced death) or mitochondrial apoptosis.
Figure 2: Putative Mechanism of Action. The arylpiperazine scaffold blocks survival signaling, triggering the intrinsic apoptotic pathway.
References
-
Chen, H., et al. (2014).[1] "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines." Molecules, 19(8), 12048-12064.[1] Retrieved from [Link][1]
- Kinoyama, I., et al. (2004). "Synthesis and pharmacological evaluation of novel N-arylpiperazine derivatives as alpha-1 adrenoceptor antagonists." Bioorganic & Medicinal Chemistry. (Contextual grounding for SAR).
Application Note: 1-(2-o-Tolyloxy-ethyl)-piperazine in Antimicrobial Research
Executive Summary
1-(2-o-Tolyloxy-ethyl)-piperazine (CAS: 65489-03-4) serves as a critical pharmacophore scaffold in the development of next-generation antimicrobial agents. While the parent molecule exhibits moderate intrinsic activity, its primary application lies in its utility as a versatile building block for synthesizing benzimidazole derivatives , metal complexes , and efflux pump inhibitors (EPIs) .
This guide details the technical protocols for utilizing this compound in antimicrobial discovery, focusing on its derivatization to enhance potency and assays to validate its mechanism of action, particularly in reversing multidrug resistance (MDR) via efflux inhibition.
Chemical Profile & Handling
Before initiating biological or synthetic workflows, researchers must characterize the starting material to ensure assay reproducibility.
| Property | Specification |
| IUPAC Name | 1-[2-(2-methylphenoxy)ethyl]piperazine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | Viscous liquid or low-melting solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine) |
| Storage | 2-8°C, Desiccated.[1][2] Hygroscopic. |
Handling Precaution: The secondary amine at the N4 position is highly nucleophilic. Avoid exposure to atmospheric CO₂ and aldehydes to prevent carbamate formation or Schiff base impurities.
Application I: Synthetic Derivatization for Potency Enhancement
The unfunctionalized piperazine ring often lacks the lipophilicity required for deep membrane penetration. The primary application of this compound is the N4-functionalization to generate high-affinity antimicrobial candidates (e.g., Schiff bases, urea derivatives, or sulfonamides).
Protocol A: General N-Alkylation/Acylation Workflow
Objective: To attach a lipophilic or heterocyclic tail (e.g., benzimidazole) to the N4 position to target bacterial DNA gyrase or cell membranes.
Reagents:
-
Substrate: 1-(2-o-Tolyloxy-ethyl)-piperazine (1.0 equiv)
-
Electrophile: Aryl sulfonyl chloride or Chloroacetyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or K₂CO₃
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of 1-(2-o-Tolyloxy-ethyl)-piperazine in 5 mL anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 1.2 mmol of TEA and cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add the electrophile (dissolved in DCM) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Workup: Quench with water. Extract organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Visualization: Structural Activity Relationship (SAR) Flow
The following diagram illustrates how the scaffold is modified to target specific bacterial mechanisms.
Caption: Synthetic divergence from the parent piperazine scaffold to three distinct classes of antimicrobial agents.
Application II: Antimicrobial Susceptibility Testing (AST)
Once derivatized (or if testing the parent compound for intrinsic activity), standardized testing is required.
Protocol B: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 / EUCAST Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene microplates (round bottom).
-
Resazurin dye (optional, for colorimetric readout).
Procedure:
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare intermediate dilutions in water to reach 2x the final desired concentration (ensure DMSO < 1% in final well).
-
Plating: Dispense 50 µL of compound solution into columns 1–10. Add 50 µL of drug-free broth to columns 11 (Growth Control) and 12 (Sterility Control).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to all wells (except Sterility Control). Final inoculum: ~5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Note: Piperazine derivatives often form precipitates at high concentrations. Verify "growth" vs. "precipitation" by adding 10 µL Resazurin (0.01%) and incubating for 1 hour. Blue = No Growth; Pink = Growth.
-
Application III: Efflux Pump Inhibition (EPI) Studies
Phenylpiperazines are renowned for their ability to inhibit bacterial efflux pumps (e.g., NorA in S. aureus or AcrAB-TolC in E. coli), restoring sensitivity to antibiotics like Ciprofloxacin or Tetracycline.
Protocol C: Ethidium Bromide (EtBr) Accumulation Assay
Objective: To determine if 1-(2-o-Tolyloxy-ethyl)-piperazine acts as an EPI.
Mechanism: Functional efflux pumps eject EtBr (fluorescent). If the compound inhibits the pump, EtBr accumulates inside the cell, increasing fluorescence.
Procedure:
-
Cell Prep: Grow S. aureus (SA-1199B, NorA overexpressor) to mid-log phase. Wash and resuspend in PBS to OD₆₀₀ = 0.6.
-
Loading: Add EtBr to a final concentration of 10 µM.
-
Treatment: Aliquot cell suspension into black 96-well plates.
-
Group A: Cells + EtBr + Vehicle (Control).
-
Group B: Cells + EtBr + Reference EPI (e.g., Verapamil or Reserpine).
-
Group C: Cells + EtBr + Test Compound (at 0.25x MIC).
-
-
Measurement: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 60 seconds for 30 minutes using a microplate reader.
-
Analysis: Plot Fluorescence Units (RFU) vs. Time. A significant increase in fluorescence slope compared to Control indicates EPI activity.
Visualization: Efflux Inhibition Mechanism
Caption: Mechanism of Action: The piperazine derivative blocks the efflux pump, allowing antibiotic accumulation.
Data Analysis & Interpretation
| Assay | Metric | Interpretation |
| MIC | µg/mL | <10: Potent; 10–64: Moderate; >64: Weak (Likely requires derivatization). |
| Checkerboard (Synergy) | FICI (Fractional Inhibitory Concentration Index) | ≤0.5: Synergistic (Promising EPI candidate); 0.5–4.0: Indifferent; >4.0: Antagonistic. |
| Time-Kill | Log₁₀ Reduction | ≥3 log reduction: Bactericidal; <3 log reduction: Bacteriostatic. |
Critical Insight: The o-tolyloxy moiety provides steric bulk and lipophilicity. If MIC values are high (>100 µg/mL), do not discard the compound. Run the Checkerboard Assay with Ciprofloxacin. Many piperazines show no killing alone but reduce Ciprofloxacin MIC by 4–16 fold.
References
-
MDPI. Antimicrobial Activity of Piperazine Derivatives against Staphylococcus Strains. Retrieved from [Link]
-
National Institutes of Health (PMC). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]
-
Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]
Sources
The Strategic Utility of 1-(2-o-Tolyloxy-ethyl)-piperazine as a Versatile Intermediate in Contemporary Drug Discovery
Introduction: The Architectural Significance of the Piperazine Moiety
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1] Its frequent appearance in a vast array of therapeutic agents is a testament to its remarkable synthetic versatility and favorable pharmacological properties. The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility.[2] This allows for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets. Furthermore, the basic nature of the piperazine nitrogens enhances aqueous solubility and can facilitate salt formation, improving the pharmacokinetic profile of drug candidates.[3]
The subject of this guide, 1-(2-o-tolyloxy-ethyl)-piperazine (IUPAC Name: 1-[2-(2-methylphenoxy)ethyl]piperazine) , is a key intermediate that leverages these advantageous properties. Its structure combines the versatile piperazine core with a tolyloxy-ethyl side chain, providing a strategically important building block for the synthesis of a new generation of bioactive molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and underlying scientific principles of this valuable intermediate.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 1-(2-o-tolyloxy-ethyl)-piperazine is essential for its effective application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 65489-03-4 | [4] |
| Molecular Formula | C₁₃H₂₀N₂O | [4] |
| Molecular Weight | 220.31 g/mol | [4] |
| Appearance | Varies (often an oil or low-melting solid) | General Chemical Properties |
| Boiling Point | Not readily available | General Chemical Properties |
| Solubility | Soluble in many organic solvents | General Chemical Properties |
Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine: A Detailed Protocol
The most common and efficient method for the synthesis of 1-(2-o-tolyloxy-ethyl)-piperazine is through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis. This involves the reaction of an activated o-tolyloxy-ethyl species with piperazine. The following protocol provides a detailed, step-by-step procedure.
Experimental Workflow: Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine
Caption: Synthetic workflow for 1-(2-o-tolyloxy-ethyl)-piperazine.
Protocol 1: Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine
Materials:
-
o-Cresol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Piperazine
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
pH meter or pH paper
Procedure:
Part A: Synthesis of 1-(2-Chloroethoxy)-2-methylbenzene
-
In a well-ventilated fume hood, dissolve o-cresol (1 equivalent) in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water and stir the mixture vigorously.
-
Slowly add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a wash with a dilute HCl solution, and finally with a saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(2-chloroethoxy)-2-methylbenzene. This intermediate can be purified by vacuum distillation if necessary.
Part B: Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine
-
In a round-bottom flask, dissolve piperazine (3-4 equivalents) in toluene. The use of excess piperazine helps to minimize the formation of the disubstituted byproduct.
-
Add the 1-(2-chloroethoxy)-2-methylbenzene (1 equivalent) from Part A to the piperazine solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature. A precipitate of piperazine hydrochloride may form.
-
Filter the reaction mixture and wash the filtrate with water to remove excess piperazine and its salt.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-o-tolyloxy-ethyl)-piperazine.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by crystallization of its salt form (e.g., dihydrochloride or diacetate) to achieve high purity.[4]
Application in the Synthesis of Bioactive Benzimidazole Derivatives
A significant application of 1-(2-o-tolyloxy-ethyl)-piperazine is in the synthesis of benzimidazole derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4] The following protocol details the synthesis of a 2-substituted benzimidazole derivative using our intermediate.
Experimental Workflow: Synthesis of Benzimidazole Derivatives
Caption: Synthesis of a benzimidazole derivative from the intermediate.
Protocol 2: Synthesis of a 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Derivative
This protocol is a representative example of how 1-(2-o-tolyloxy-ethyl)-piperazine can be incorporated into a benzimidazole scaffold.
Materials:
-
1-(2-o-tolyloxy-ethyl)-piperazine
-
A suitable carboxylic acid or aldehyde precursor (for this example, we will consider a reaction with a pre-formed benzimidazole core for simplicity of illustration, as direct condensation can be complex). A more common approach is to first synthesize a benzimidazole with a reactive group at the 2-position.
-
2-Chlorobenzimidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chlorobenzimidazole (1 equivalent) in DMF, add 1-(2-o-tolyloxy-ethyl)-piperazine (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 6-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Filter the solid, wash it with water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(4-(2-(o-tolyloxy)ethyl)piperazin-1-yl)-1H-benzo[d]imidazole.
The Role of the Tolyloxy-ethyl-piperazine Moiety in Drug Action: A Mechanistic Perspective
The strategic inclusion of the 1-(2-o-tolyloxy-ethyl)-piperazine moiety in drug candidates is often driven by its ability to favorably interact with specific biological targets. For instance, in the context of anticancer drug discovery, derivatives of this intermediate have shown promise as inhibitors of key signaling pathways involved in cell proliferation and survival.
One such pathway is the Bcr-Abl signaling cascade , which is constitutively active in chronic myeloid leukemia (CML).[5] The Bcr-Abl fusion protein is a tyrosine kinase that, when unregulated, leads to uncontrolled cell division and inhibition of apoptosis.[6] Tyrosine kinase inhibitors (TKIs) are a cornerstone of CML therapy, and many successful TKIs incorporate a piperazine ring to enhance binding to the ATP-binding pocket of the Bcr-Abl kinase, thereby inhibiting its activity.[7]
Bcr-Abl Signaling Pathway and Inhibition
Caption: Inhibition of the Bcr-Abl signaling pathway by a TKI.
The tolyloxy-ethyl group can engage in hydrophobic interactions within the kinase domain, while the piperazine nitrogen atoms can form crucial hydrogen bonds, leading to potent and selective inhibition. This illustrates the principle of structure-activity relationships (SAR), where specific structural motifs are rationally designed to optimize binding affinity and biological activity.
Quantitative Biological Data of Derivatives
The true value of an intermediate like 1-(2-o-tolyloxy-ethyl)-piperazine is realized in the biological activity of the final compounds synthesized from it. While specific data for direct derivatives is often proprietary, the literature on structurally related benzimidazole-piperazine hybrids provides compelling evidence of their potential.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Biological Activity | Reference |
| Benzimidazole-piperazine hybrids | A549 (Human Lung Carcinoma) | 2.8 - 7.8 | Antiproliferative | [3] |
| 1-(2-Aryl-2-adamantyl)piperazine derivatives | SK-MEL-28 (Melanoma) | Low µM range | Cytotoxic, Anti-proliferative | [8] |
| Benzimidazole derivatives | K562 (Chronic Myelogenous Leukemia) | 11.07 | Induces apoptosis, cell cycle arrest | [9] |
| Benzimidazole-based compounds | BRAF^V600E^ mutant cell lines | 0.002 - 0.014 | Anti-proliferative | [10] |
Note: The IC₅₀ values presented are for structurally related compounds and serve to illustrate the potential of this chemical class.
Conclusion and Future Perspectives
1-(2-o-tolyloxy-ethyl)-piperazine is a strategically important intermediate that provides a gateway to a diverse range of potentially therapeutic molecules. Its synthesis is straightforward, and its incorporation into more complex scaffolds, such as benzimidazoles, has been shown to yield compounds with significant biological activity, particularly in the realm of oncology. The rationale for its use is firmly grounded in the principles of medicinal chemistry, where the piperazine core imparts favorable pharmacokinetic properties, and the tolyloxy-ethyl moiety can be tailored for specific target interactions.
Future research will undoubtedly continue to explore the utility of this intermediate in the synthesis of novel drug candidates. The development of more efficient and greener synthetic routes, coupled with a deeper understanding of the structure-activity relationships of its derivatives, will pave the way for the discovery of next-generation therapeutics. For researchers in drug discovery, 1-(2-o-tolyloxy-ethyl)-piperazine represents a valuable tool in the ongoing quest for more effective and safer medicines.
References
- Nikam, V. D., et al. (2024).
- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
PrepChem.com. (n.d.). Preparation of (1-chloroethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
- MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2873.
- Google Patents. (n.d.). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
- Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.
- National Institutes of Health. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Pharmaceuticals, 16(10), 1435.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(5), 513-519.
- National Institutes of Health. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 398.
- Royal Society of Chemistry. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
-
Eureka. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Retrieved from [Link]
- American Association for Cancer Research. (2014). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 20(23), 5958-5964.
- National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
- Springer. (2024). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 397, 1-15.
- ResearchGate. (2024). Representative examples of benzimidazole-piperazine hybrids as anticancer agents.
-
YouTube. (2022, November 22). The impact of BCR-ABL mutations on signaling pathway activation in CML. Retrieved from [Link]
- Benchchem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
- National Institutes of Health. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Biomedical Science, 29(1), 1-18.
- Benchchem. (2025). Application Notes and Protocols: 1-(2-chloroethyl)
- MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(24), 17359.
- National Institutes of Health. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.
- IntechOpen. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. In Benzimidazoles.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 1- Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4.
- ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
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Application Notes & Protocols for In Vivo Studies of Piperazine Derivatives in Rodent Models
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and physicochemical properties allow for diverse substitutions at its two nitrogen atoms, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.[2][3] Piperazine derivatives have been successfully developed for a wide range of therapeutic areas, including neuroscience (antidepressants, anxiolytics, antipsychotics), oncology, and infectious diseases.[3][4][5][6] Their mechanisms of action are varied, often involving interaction with key molecular targets like G-protein coupled receptors (e.g., serotonin and dopamine receptors), ion channels, and enzymes.[1][3]
Given their therapeutic potential, robust preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. This guide provides a comprehensive overview of the protocols and methodologies for conducting in vivo studies of novel piperazine derivatives in rodent models, focusing on pharmacokinetic, pharmacodynamic, and preliminary toxicology assessments.
Part 1: Strategic Preclinical Study Design
A well-designed preclinical study is fundamental for generating reliable and translatable data. Before any bench work begins, a thorough consideration of the study's objectives, animal models, and ethical guidelines is paramount. All studies must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA (21 CFR Part 58) to ensure data integrity and quality.[7][8][9]
Defining Study Objectives and Endpoints
The primary objective will dictate the entire experimental design. Key questions to address include:
-
Pharmacokinetics (PK): What is the absorption, distribution, metabolism, and excretion (ADME) profile of the compound?[8] The goal is to understand the drug's concentration over time in the body.
-
Pharmacodynamics (PD): Does the compound engage its intended target and elicit a biological response? This links drug exposure (PK) to the pharmacological effect.
-
Efficacy: Does the compound show a therapeutic benefit in a disease model?
-
Safety/Toxicology: What is the potential for adverse effects at and above the therapeutic dose?[10]
Selection of Rodent Models
The choice of species and strain is critical and should be scientifically justified.
-
Species: Mice and rats are the most common choices. Rats are often preferred for toxicology and PK studies due to their larger size, which facilitates repeated blood sampling.[11] Mice are frequently used for efficacy studies, especially when using transgenic disease models (e.g., 5xFAD mice for Alzheimer's disease).[12][13]
-
Strain: Different strains (e.g., Sprague-Dawley, Wistar, C57BL/6) exhibit variations in metabolism and behavior. The choice should be based on the study's therapeutic area and historical data. For instance, Sprague-Dawley rats are commonly used for general toxicology studies.[6]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) should be implemented to minimize animal use and suffering.
Experimental Workflow Overview
A typical in vivo study follows a structured workflow, from initial preparation to final data analysis. The following diagram outlines the key stages.
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Application Note: High-Performance Liquid Chromatography (HPLC-UV) Quantification of Piperazine Compounds
Executive Summary
Piperazine (
This guide provides two distinct, field-validated protocols to overcome these hurdles:
-
Protocol A (The Gold Standard): Pre-column derivatization with Dansyl Chloride for trace-level sensitivity (biological fluids/residue analysis).
-
Protocol B (High-Throughput): Direct UV detection using Ion-Pair Chromatography (IPC) for bulk drug and formulation Quality Control.
The Analytical Challenge: Mechanism & Strategy
The "Invisible" Analyte
Piperazine is a cyclic secondary amine. Unlike aromatic compounds, it lacks the electron delocalization required for strong UV absorption.
-
UV Cutoff: Piperazine absorbs weakly at ~190-205 nm.
-
Solvent Interference: At this wavelength, common HPLC solvents (Methanol, THF) and buffers (Acetate, Formate) are opaque, leading to high background noise and drifting baselines.
-
Retention Issue: Being highly polar and basic (
), piperazine exists as a dication at neutral pH, causing it to elute in the void volume ( ) of Reversed-Phase (RP) columns.
Strategic Decision Matrix
Select the appropriate protocol based on your sensitivity and throughput requirements.
Figure 1: Decision matrix for selecting the optimal quantification strategy.
Protocol A: High-Sensitivity Derivatization (Dansyl Chloride)
Best For: Pharmacokinetics (PK), Residue Analysis, Impurity Profiling. Mechanism: Dansyl chloride (Dns-Cl) reacts with secondary amines under basic conditions to form a stable sulfonamide derivative that fluoresces and absorbs strongly at 254 nm .
Reagents & Preparation
-
Derivatizing Reagent: 5 mg/mL Dansyl Chloride in Acetone. Note: Prepare fresh and protect from light.
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH adjusted to 9.5 with NaOH. -
Quenching Agent: 0.1 M Proline or Methylamine.
-
Internal Standard (IS): 1-Phenylpiperazine (suggested) or 1-Benzylpiperazine.
Step-by-Step Workflow
-
Sample Solubilization: Dissolve sample in water or mobile phase. Add Internal Standard.
-
Basification: Mix 500 µL Sample with 500 µL Bicarbonate Buffer (pH 9.5) .
-
Expert Insight: The pH must be >9.0 to ensure the piperazine amine is unprotonated (nucleophilic) for the attack on the sulfonyl chloride.
-
-
Reaction: Add 500 µL Dansyl Chloride solution . Vortex immediately.
-
Incubation: Heat at 60°C for 20 minutes in a dark water bath.
-
Critical Control Point: Do not exceed 60°C to avoid degradation of the derivative.
-
-
Quenching: Add 100 µL Proline solution . Vortex and wait 5 minutes.
-
Why? Excess Dansyl Chloride hydrolyzes into Dansyl Hydroxide, which interferes with chromatography. Proline scavenges excess reagent into a distinct peak that elutes early.
-
-
Extraction (Optional but Recommended): Extract the derivative with Diethyl Ether or Ethyl Acetate if the matrix is dirty (e.g., plasma). Evaporate and reconstitute in Mobile Phase.
Chromatographic Conditions (Protocol A)
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse or Waters Symmetry), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water (0.1% Formic Acid or Ammonium Acetate) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Mode | Gradient Elution |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or Fluorescence: Ex 330 nm / Em 530 nm) |
| Injection Vol | 10 - 20 µL |
Protocol B: Direct UV Detection (Ion-Pairing)
Best For: QC Release, Dissolution Testing, Raw Material Assay. Mechanism: An Ion-Pair Reagent (IPR) usually a sulfonic acid, is added to the mobile phase. The hydrophobic tail of the IPR embeds in the C18 stationary phase, while the negatively charged head interacts with the positively charged piperazine, increasing retention.
Reagents[1][2][3]
-
Ion-Pair Reagent: 1-Octanesulfonic Acid Sodium Salt (OSA) or 1-Heptanesulfonic Acid.
-
Buffer: Potassium Phosphate (monobasic). Avoid Acetate/Formate due to UV cutoff.
Chromatographic Conditions (Protocol B)
| Parameter | Specification |
| Column | C18 StableBond (capable of low pH), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Buffer:Acetonitrile (70:30 v/v) |
| Buffer Prep | 0.05 M |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 30°C (Controlled temperature is vital for ion-pair stability) |
Mechanism of Action Diagram
Figure 2: Mechanism of Ion-Pair Chromatography. The IPR acts as a bridge between the non-polar column and the polar analyte.
Method Validation & Troubleshooting
Validation Criteria (ICH Q2)
-
Linearity: Protocol A (Derivatization) typically yields linearity from 10 ng/mL to 10 µg/mL (
). Protocol B is linear in the µg/mL to mg/mL range. -
Precision: RSD should be < 2.0% for Protocol B and < 4.0% for Protocol A (due to the extra reaction step).
-
Recovery: Acceptable range: 85% - 115% for biological matrices.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions (Protocol B). | Increase buffer concentration or add Triethylamine (TEA) as a silanol blocker. Ensure column is "End-capped". |
| Drifting Baseline | UV absorption of IP reagent or Buffer (Protocol B). | Ensure Phosphate buffer is used (transparent at 210 nm). Balance column for >1 hour before run. |
| Extra Peaks | Incomplete Quenching (Protocol A). | Increase Proline concentration or reaction time. Ensure Dns-Cl is not degraded (should be yellow, not white). |
| Low Sensitivity | Incomplete Derivatization (Protocol A). | Check pH of reaction mixture. If pH < 9, the amine is protonated and won't react. |
References
-
Navaneeswari, R., & Reddy, P. R. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2][1] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
USP. (2023). Piperazine Citrate Monograph. United States Pharmacopeia.[3] (Refer to current USP-NF for official gravimetric/titration standards).
-
Wang, B., et al. (2020).[4] Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with HPLC-FLD and Pre-Column Derivatization with Dansyl Chloride. Analytical Letters, 53(1).
-
Sielc Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100 (Cation-Exchange/Reverse Phase Hybrid). Application Note.
Sources
Experimental Design for Testing Antiproliferative Agents on PC-3 Cell Lines
An Application Note and Comprehensive Protocol
Authored by: Your Senior Application Scientist
Introduction: Modeling Advanced Prostate Cancer in the Laboratory
Prostate cancer is a leading cause of cancer-related mortality in men. A significant clinical challenge is the progression to metastatic castration-resistant prostate cancer (mCRPC), a stage where the disease no longer responds to androgen deprivation therapy. To develop effective therapeutics against this advanced disease state, researchers rely on robust and clinically relevant preclinical models. The PC-3 human prostate cancer cell line, established from a bone metastasis of a grade IV prostatic adenocarcinoma, stands as a cornerstone model for this purpose.[1]
PC-3 cells are androgen-independent, do not express the androgen receptor (AR) or prostate-specific antigen (PSA), and exhibit high metastatic potential.[2][3] These characteristics accurately reflect key features of late-stage, aggressive prostate cancer.[3] This guide provides an in-depth framework for designing, executing, and interpreting experiments to evaluate the efficacy of novel antiproliferative agents using the PC-3 cell line. We will move beyond simple step-by-step instructions to explain the critical reasoning behind protocol choices, ensuring your experiments are built on a foundation of scientific rigor and reproducibility.
Part 1: Foundational Principles for Robust Assay Design
The reliability of any screening data is directly dependent on the integrity of the experimental design. Before proceeding to specific protocols, it is imperative to integrate the following core principles.
The Non-Negotiable Role of Controls
Controls are the bedrock of a validatable experiment. They provide the necessary benchmarks to confirm the assay is performing as expected and to accurately interpret the effect of your test compound.
-
Vehicle Control (VC): This is the most critical control. Cells are treated with the same solvent (e.g., DMSO, ethanol, PBS) used to dissolve the test agent, at the same final concentration. This allows you to subtract any effect of the solvent itself from the observed effect of the agent.
-
Untreated Control (Negative Control): Consists of cells in culture medium alone. This represents 100% cell viability or baseline proliferation and is the primary reference against which all other conditions are measured.
-
Positive Control: A well-characterized compound known to inhibit PC-3 cell proliferation (e.g., Docetaxel, Staurosporine). This control validates that the assay system is capable of detecting an antiproliferative effect. Failure of the positive control indicates a systemic issue with the assay.
Dose-Response and Time-Course Dynamics
A single concentration at a single time point provides an incomplete picture.[4][5]
-
Dose-Response Analysis: Testing a compound across a range of concentrations (typically using serial dilutions) is essential to determine its potency. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness.
-
Time-Course Experiments: The antiproliferative effects of a compound may not be immediate.[4][5] Assessing viability at multiple time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of the response and helps identify the optimal endpoint for your screen.
Selecting the Appropriate Proliferation Assay
Part 2: The Experimental Workflow: From Culture to Conclusion
A structured workflow minimizes variability and ensures a logical progression from cell preparation to data analysis.
Figure 1: General experimental workflow for antiproliferative agent screening.
Protocol 1: PC-3 Cell Culture and Maintenance
Rationale: The health and consistency of your cell culture are paramount. PC-3 cells should be maintained in a logarithmic growth phase and kept below 90% confluency to ensure uniform physiological responsiveness.[6]
Materials:
-
PC-3 Cell Line (e.g., ATCC® CRL-1435™)
-
Base Medium: F-12K Medium (e.g., ATCC® 30-2004™) or DMEM
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (100X)
-
0.25% Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 Cell Culture Flasks
-
Humidified Incubator: 37°C, 5% CO₂
Procedure:
-
Prepare Complete Growth Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Thawing Cells: a. Quickly thaw a cryovial of PC-3 cells in a 37°C water bath until a small ice crystal remains (~1-2 minutes).[1] b. Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet. c. Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 300 x g for 3-5 minutes.[7] This removes the cryopreservative agent (e.g., DMSO), which can be toxic to cells. e. Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh medium. f. Transfer to a T-75 flask and incubate. Change the medium after 24 hours to remove any remaining cellular debris and cryoprotectant.
-
Subculturing (Passaging): a. Passage cells when they reach 80-90% confluency. Do not allow them to become fully confluent, as this can alter their growth characteristics.[6] b. Aspirate the medium and wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that can inhibit trypsin activity. c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes. Monitor under a microscope until cells are rounded and detached. d. Add 8-10 mL of complete growth medium to the flask to inactivate the trypsin. e. Gently pipette the suspension to create a single-cell suspension. f. Perform a cell count (e.g., using a hemocytometer and Trypan Blue). Cell viability should be >95%. g. Re-seed new T-75 flasks at a density of 1 x 10⁴ to 3 x 10⁴ cells/cm².[7]
Part 3: Quantifying Antiproliferative Effects
Here we detail two distinct assay protocols that measure different hallmarks of proliferation.
Protocol 2A: Metabolic Activity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population.[8] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into a purple formazan product.[9] The amount of formazan produced is proportional to the number of metabolically active (living) cells.
Materials:
-
PC-3 cells seeded in a 96-well plate
-
Test compounds and controls
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow for attachment.
-
Treatment: Aspirate the medium and add 100 µL of medium containing the desired concentrations of your test compound or controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[10]
-
Formazan Development: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm.
Protocol 2B: DNA Synthesis Assessment (BrdU Assay)
Rationale: This assay directly measures DNA synthesis, a hallmark of cell proliferation.[12] Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] An antibody specific to BrdU is then used to detect and quantify the amount of incorporated analog, providing a direct measure of cells that are actively dividing.
Materials:
-
PC-3 cells seeded in a 96-well plate
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, and substrate)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding & Treatment: Perform steps 1-3 as described in the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add the BrdU labeling reagent to each well according to the manufacturer's instructions. This allows proliferating cells to incorporate the analog.
-
Fixation and Denaturation: Aspirate the medium and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA, making the incorporated BrdU accessible to the antibody.[12][13]
-
Antibody Incubation: Wash the wells and add the diluted anti-BrdU detection antibody. Incubate for 1-2 hours.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the wells and add the TMB substrate. Allow the color to develop (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
| Parameter | MTT Assay | BrdU Assay |
| Principle | Metabolic Activity | DNA Synthesis |
| Endpoint | Colorimetric (Formazan) | Colorimetric (TMB) |
| Readout Wavelength | 570 nm | 450 nm |
| Key Step | Solubilization of formazan | DNA Denaturation |
| Assay Time (post-incubation) | ~4 hours | ~3-4 hours |
Part 4: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "media only" wells from all other readings.
-
Calculate Percentage Viability/Proliferation: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Determine IC50: Use a statistical software package (e.g., GraphPad Prism) to plot the % Viability against the log of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value.
Part 5: Mechanistic Context - The Molecular Landscape of PC-3
Understanding the underlying signaling pathways in PC-3 cells is crucial for interpreting your results and proposing a mechanism of action for your compound.
The Constitutively Active PI3K/Akt/mTOR Pathway
A defining feature of PC-3 cells is the loss of the tumor suppressor gene PTEN. PTEN is a phosphatase that antagonizes the PI3K/Akt/mTOR pathway.[15] Its absence leads to the constitutive activation of this critical pro-survival and pro-proliferative signaling cascade, making it a prime target for therapeutic intervention in this cell line.[15][16]
Figure 2: The PI3K/Akt/mTOR pathway is constitutively active in PC-3 cells due to PTEN loss.
An agent that shows potent antiproliferative activity in PC-3 cells may be acting by inhibiting one or more nodes in this pathway (e.g., a PI3K inhibitor, an Akt inhibitor, or an mTOR inhibitor). Follow-up experiments, such as Western blotting for the phosphorylated (active) forms of Akt and mTOR, would be required to confirm this mechanism.
References
-
Cytion. (n.d.). PC-3 Cells. Retrieved February 5, 2026, from [Link]
-
Antibody Research Corporation. (n.d.). PC3 (PC-3) Cell Line (Human prostatic adenocarcinoma). Retrieved February 5, 2026, from [Link]
-
REPROCELL. (n.d.). Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2006). PC-3 cells with enhanced androgen receptor signaling: A model for clonal selection in prostate cancer. Retrieved February 5, 2026, from [Link]
-
Togashi, K., et al. (2015). Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid. Oncology Letters, 9(3), 1435-1441. [Link]
-
Tai, S., et al. (2011). PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. PLoS ONE, 6(3), e18212. [Link]
-
Abreu, M. T., et al. (2021). The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. International Journal of Molecular Sciences, 22(16), 8934. [Link]
-
Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321-336. [Link]
-
Zhang, M., et al. (2007). Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol. British Journal of Cancer, 96(3), 435-441. [Link]
-
Basourakos, S. P., et al. (2022). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 14(20), 5153. [Link]
-
Boster Biological Technology. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2021). Anti-Proliferative Assay MTT results of three cancer cell lines treated.... Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved February 5, 2026, from [Link]
-
Al-Salahi, R., et al. (2018). Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin... Drug Design, Development and Therapy, 12, 1155-1172. [Link]
-
Bonaccorsi, L., et al. (2000). Androgen Receptor Expression in Prostate Carcinoma Cells Suppresses α6β4 Integrin-Mediated Invasive Phenotype. Endocrinology, 141(9), 3172-3182. [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved February 5, 2026, from [Link]
-
White Rose eTheses Online. (2010). Targeting of the PI3K/AKT/mTOR pathway in human prostate cancer. Retrieved February 5, 2026, from [Link]
-
ACS Omega. (2021). Antiproliferative and Pro-apoptotic Effects of Sesquiterpene Lactones.... Retrieved February 5, 2026, from [Link]
-
Van der Eecken, K., et al. (2016). Small-molecule screening of PC3 prostate cancer cells identifies tilorone dihydrochloride to selectively inhibit cell growth... PLoS ONE, 11(3), e0150537. [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Retrieved February 5, 2026, from [Link]
-
Springer Nature Experiments. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects.... Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Retrieved February 5, 2026, from [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved February 5, 2026, from [Link]
-
MDPI. (2022). Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities.... Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2022). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action.... Retrieved February 5, 2026, from [Link]
-
EurekAlert!. (2024). Decoding a new "engine" of prostate cancer.... Retrieved February 5, 2026, from [Link]
-
Biocompare. (n.d.). BrdU Assay. Retrieved February 5, 2026, from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. accegen.com [accegen.com]
- 3. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. PC-3 Cells [cytion.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-(2-o-Tolyloxy-ethyl)-piperazine
Introduction
You are likely encountering precipitation, "oiling out," or inconsistent biological data when working with 1-(2-o-Tolyloxy-ethyl)-piperazine (Structure: o-Tolyl-O-CH₂-CH₂-Piperazine).[1][2]
This compound belongs to the aryloxyalkyl-piperazine class.[1][2] Its solubility behavior is governed by a "push-pull" mechanism: the hydrophilic piperazine ring (basic) versus the lipophilic o-tolyloxy tail.[1][2] Most solubility failures stem from treating this amphiphilic molecule as a simple hydrophilic salt when, in its free base form, it behaves more like a lipophilic oil.[1][2]
This guide provides the physicochemical grounding and validated protocols to ensure your compound remains in solution during stock preparation and biological assays.
Module 1: Physicochemical Profiling (The "Why")
To troubleshoot effectively, you must understand the molecule's intrinsic properties.[1][2]
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 220.31 g/mol | Small molecule; diffusion is rapid, but aggregation is possible.[1][2] |
| pKa (Piperazine N) | ~9.0 - 9.2 (Secondary Amine) | Critical: At pH 7.4, a significant fraction exists as the uncharged free base, reducing aqueous solubility.[1][2] |
| LogP (Lipophilicity) | ~2.5 - 3.0 (Estimated) | Moderate lipophilicity.[1][2] The o-tolyl group drives the molecule out of water and into lipid membranes or plastic surfaces.[1][2] |
| Physical Form | Viscous Oil or Low-Melting Solid | The free base is often an oil.[1][2] If you try to dissolve the oil directly in water, it will form a separate phase.[1][2] |
The pH-Solubility Trap
The solubility of 1-(2-o-Tolyloxy-ethyl)-piperazine is pH-dependent.[1][2]
-
pH < 6.0: The piperazine nitrogen is protonated (
).[1][2] The molecule is cationic and highly water-soluble.[1][2] -
pH > 8.0: The molecule deprotonates to its free base form (
).[1][2] Solubility drops drastically, leading to precipitation.[1][2] -
pH 7.4 (PBS/Media): You are near the "danger zone."[1][2] While some fraction is protonated, high concentrations (>100 µM) often exceed the intrinsic solubility of the free base, causing "crashing out."[1][2]
Module 2: Troubleshooting Guide (FAQs)
Q1: I added the compound directly to PBS, and it formed oily droplets. Why?
Diagnosis: You likely possess the Free Base form of the compound, not the Hydrochloride (HCl) salt.[1][2] The Fix:
-
Check the label: Does it say "HCl" or "Dihydrochloride"? If not, it is the free base.[1][2]
-
Action: Do not add directly to neutral buffer. Dissolve in 100% DMSO first to create a stock solution (see Protocol A), or convert it to a salt in situ using 1 equivalent of dilute HCl before adding water.[1][2]
Q2: My DMSO stock precipitates when I dilute it into cell culture media.
Diagnosis: This is the "Solvent Shock" effect.[1][2] Rapid dilution of a high-concentration hydrophobic stock into a highly aqueous, salt-rich environment (media) forces the compound out of solution before it can disperse.[1][2] The Fix:
-
Lower the Stock Concentration: If using 100 mM stock, try 10 mM.
-
Step-wise Dilution: Dilute DMSO stock into an intermediate buffer (e.g., PBS + 0.5% BSA) before the final media addition.[1][2] BSA acts as a carrier protein to solubilize the lipophilic tail.[1][2]
-
Warm the Media: Cold media accelerates precipitation.[1][2] Ensure media is at 37°C.
Q3: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caution.[1][2] Ethanol is more volatile.[1][2] If you use open-well plates, ethanol evaporation can change the compound concentration over time.[1][2] DMSO is preferred for long-term storage and screening; Ethanol is acceptable for acute acute injections or specific assays where DMSO is toxic.[1][2]
Module 3: Step-by-Step Protocols
Protocol A: Preparation of Robust Stock Solutions
Target: 10 mM Stock in DMSO (Stable at -20°C for 6 months).
-
Weighing: Weigh approximately 2.2 mg of the compound.
-
Calculation: Calculate the volume of DMSO required.
[1][2] -
Dissolution: Add the calculated volume of high-grade anhydrous DMSO . Vortex vigorously for 30 seconds.[1][2]
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays (The "Anti-Crash" Method)
Target: 100 µM Final Assay Concentration (1% DMSO).
Incorrect Method: Adding 1 µL of 10 mM stock directly to 99 µL of media.[1][2] (High risk of precipitation at the injection point).[1][2]
Correct Method (Serial Dilution):
-
Step 1 (Intermediate): Dilute 10 mM DMSO stock 1:10 into pure DMSO or 50% DMSO/Water to get 1 mM.[1][2]
-
Step 2 (Working Solution): Dilute the 1 mM solution 1:10 into PBS (pH 7.4) .
-
Step 3 (Final Assay): Add 10 µL of the Working Solution to 90 µL of Cell Media.
Module 4: Visualization & Logic Flows
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent strategy based on your starting material and assay needs.
Caption: Decision matrix for solvent selection based on the chemical form (Salt vs. Free Base) to prevent experimental failure.
Figure 2: The "Push-Pull" Solubility Mechanism
Understanding the molecular competition between the piperazine head and tolyl tail.[1][2]
Caption: Mechanistic pathway showing how pH shifts the equilibrium between soluble cationic forms and insoluble lipophilic free bases.[1][2]
References
-
PubChem . (2023).[1][2] Piperazine Derivatives and Physicochemical Data. National Library of Medicine.[1][2] Retrieved from [Link]
-
University of Regina . (2011). pKa Values of Some Piperazines at Various Temperatures. Retrieved from [Link][1][2]
-
Protocol Online . (2013).[1][2] Making a stock solution for drugs using DMSO. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing Ether Bonds in Piperazine Scaffolds
This guide serves as a specialized technical resource for medicinal chemists and process scientists dealing with stability issues in piperazine-based drug candidates.
Technical Note: In strict chemical terms, aliphatic ether bonds are inert to spontaneous hydrolysis at neutral pH. If you are observing cleavage of an ether bond in a piperazine derivative, it is almost invariably due to one of two distinct mechanisms: Acid-Catalyzed Cleavage (during synthesis/salt formation) or Metabolic O-Dealkylation (oxidative "hydrolysis" by CYP450 enzymes). This guide addresses both.
Module 1: Chemical Stability (Synthesis & Manufacturing)
Issue: Loss of the ether linkage during salt formation or acidic workup. Diagnosis: Appearance of alcohol/phenol impurities and alkyl halides after treatment with HCl or HBr.
The Mechanism: Acid-Catalyzed Cleavage
Ether bonds, particularly benzylic or tertiary ethers attached to piperazine scaffolds, are susceptible to cleavage by strong Brønsted acids. The protonation of the ether oxygen converts the alkoxy group into a good leaving group (
Figure 1: Mechanism of acid-catalyzed ether cleavage. Note that the piperazine nitrogen will also protonate, but the ether oxygen protonation is the rate-limiting step for cleavage.
Troubleshooting Protocol: Salt Selection Strategy
If your piperazine derivative loses its ether bond during HCl salt formation, follow this protocol to select a stable alternative.
Step 1: Acidity Assessment Avoid mineral acids (HCl, HBr) if the ether is benzylic or tertiary. These acids are nucleophilic and promote cleavage.[1][2]
Step 2: Alternative Counter-ions Switch to non-nucleophilic, organic acids. Sulfonic acids are often superior for piperazines because they form stable crystalline salts without attacking the ether bond.
| Salt Form | pKa (Approx) | Risk of Ether Cleavage | Recommendation |
| Hydrochloride (HCl) | -7 | High | Avoid for sensitive ethers (benzylic/t-butyl). |
| Hydrobromide (HBr) | -9 | Critical | Do NOT use. |
| Methanesulfonate (Mesylate) | -1.9 | Low | Preferred. Non-nucleophilic anion. |
| Fumarate | 3.03 | Negligible | Excellent for stability, but may have lower solubility. |
| Tartrate | 2.98 | Negligible | Good for chiral resolution; chemically gentle. |
Step 3: Experimental Validation
-
Dissolve 50 mg of free base in EtOAc/EtOH.
-
Add 1.05 eq of Methanesulfonic acid (slow addition at 0°C).
-
Precipitate/crystallize.
-
QC Check: Analyze via HPLC. Look for the "parent alcohol" peak. If <0.1%, the salt is stable.
Module 2: Metabolic Stability (Drug Metabolism)
Issue: Rapid clearance in vivo or in microsomes due to "ether hydrolysis."
Diagnosis: High intrinsic clearance (
The Mechanism: Oxidative O-Dealkylation
This is not true hydrolysis but an oxidation catalyzed by Cytochrome P450 (mainly CYP2D6 or CYP3A4). The enzyme inserts oxygen into the
Figure 2: The metabolic "hydrolysis" pathway. The ether bond is broken via hydroxylation of the adjacent carbon.
Engineering Solutions: Blocking Metabolic Liabilities
To prevent this, you must modify the chemical structure to make the
Strategy A: Deuteration (The "Heavy Atom" Effect)
Replace the hydrogens on the
-
Implementation: Synthesize the ether using deuterated alkyl halides (e.g.,
instead of ). -
Expected Result: 2-5x increase in metabolic half-life (
).
Strategy B: Steric Shielding
Introduce a methyl group or gem-dimethyl group on the carbon adjacent to the oxygen.
-
Concept: The extra bulk prevents the heme iron of the CYP enzyme from accessing the hydrogen atoms.
-
Trade-off: May reduce potency if the ether oxygen is a key hydrogen bond acceptor.[3]
Strategy C: Bioisosteric Replacement
If the ether bond is purely for spacing, replace it with a metabolically stable linker.
| Original Linker | Bioisostere | Stability Benefit |
| -O-CH2- (Ether) | -CF2-CH2- | High. Fluorine withdraws electrons, preventing oxidation. |
| -O- (Ether) | -CH2- (Alkane) | Complete prevention of O-dealkylation. |
| -O- (Ether) | -C≡C- (Alkyne) | Rigid spacer, metabolically distinct profile. |
Module 3: FAQ & Troubleshooting
Q: I see degradation of my piperazine ether in water at pH 7. Is this hydrolysis? A: Highly unlikely. Simple ethers are stable at pH 7. Check for:
-
Photodegradation: Is the sample light-sensitive?
-
Oxidation: Is the ether benzylic? It might be oxidizing to an ester or ketone in air, which then hydrolyzes.
-
Hemiaminal Ether: Is the oxygen attached to a carbon that is also attached to a nitrogen? If so, it is chemically unstable and will hydrolyze spontaneously.
Q: Can I use TFA (Trifluoroacetic acid) for deprotection if I have a sensitive ether? A: Proceed with caution. While TFA is weaker than HBr, it is strong enough to cleave t-butyl ethers and some benzylic ethers (especially electron-rich ones).
-
Recommendation: Use a scavenger (like triethylsilane) during TFA deprotection to catch any carbocations formed, or switch to Lewis acid deprotection (
) which is often gentler on ethers.
Q: How do I distinguish between N-dealkylation and O-dealkylation in my piperazine derivative? A: Use LC-MS/MS.
-
N-dealkylation: You will see a loss of the alkyl chain attached to the piperazine nitrogen (Mass shift = -Alkyl). The piperazine ring remains intact.
-
O-dealkylation: You will see the formation of a phenol/alcohol on the side chain. The mass shift corresponds to the loss of the alkyl group on the oxygen.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on metabolic stability).[4]
-
Meanwell, N. A. (2011).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Caccia, S. (2007). N-Dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622. Link
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-o-Tolyloxy-ethyl)-piperazine
Executive Summary & Separation Strategy
The Challenge:
Purifying 1-(2-o-Tolyloxy-ethyl)-piperazine presents a classic "amine problem" in chromatography. The molecule contains a secondary amine (the piperazine ring) and an ether linkage.[1] The primary difficulty arises from the interaction between the basic nitrogen atoms and the acidic silanol groups (
The Solution: Successful purification requires a "Silanol Suppression Strategy." You must either modify the mobile phase to mask these acidic sites or switch to a stationary phase that lacks them.[2]
Decision Matrix: Selecting Your Method
Figure 1: Decision tree for selecting the appropriate stationary phase and solvent system based on initial TLC behavior.
The "Why": Mechanism of Failure
To troubleshoot effectively, you must understand the molecular interaction causing the failure.
The Silanol Trap:
Silica gel (
-
Ion Exchange: As the piperazine passes through the column, it becomes protonated by the silanols.
-
Dragging: Instead of partitioning smoothly, the molecule "drags" along the silica surface.
-
Result: Broad, tailing peaks that overlap with impurities.
The Fix (Competitor Base):
By adding Triethylamine (TEA) or Ammonium Hydroxide (
Troubleshooting Guide (FAQ Format)
Issue 1: "My product is streaking on the column and co-eluting with impurities."
Diagnosis: Unsuppressed silanol interactions.[3] Corrective Action: You must add a basic modifier to your mobile phase.
-
Protocol: Add 1% Triethylamine (TEA) or 1% aqueous Ammonia (28% solution) to your solvent system.
-
Pre-treatment: For best results, flush the silica column with the mobile phase containing the modifier before loading your sample. This "deactivates" the silica in advance.
-
Solvent System: Switch to DCM : MeOH : TEA (95 : 4 : 1) .
Issue 2: "I cannot separate the mono-substituted product from the bis-substituted impurity."
Diagnosis: Inadequate gradient profile. Context: In the synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine, the bis-impurity (where both piperazine nitrogens are alkylated) is a common byproduct.
-
Chemistry: The bis-product is a tertiary amine and is generally less polar than your desired secondary amine product. It should elute first. Corrective Action:
-
Gradient Optimization: Start with a lower polarity to elute the bis-impurity completely before ramping up.
-
Suggested Gradient:
-
0–5 mins: 100% DCM (Elutes non-polar starting materials).
-
5–15 mins: 98% DCM / 2% MeOH (Elutes bis-impurity).
-
15–30 mins: 90% DCM / 10% MeOH (Elutes desired product).
-
Issue 3: "I lost 40% of my mass on the column."
Diagnosis: Irreversible adsorption or salt formation. Corrective Action:
-
Solubility Check: Ensure your crude is fully soluble in the mobile phase. If you loaded it as a salt (e.g., HCl salt) onto a silica column, it may stick.
-
Free Basing: Dissolve your crude salt in water, basify with NaOH to pH 12, and extract with DCM. Load the organic layer (dried) onto the column.
-
Elution Flush: If product remains stuck, flush the column with DCM : MeOH : NH4OH (80 : 18 : 2) to strip all amines.
Detailed Experimental Protocols
Protocol A: TEA-Modified Silica Chromatography (Recommended)
Applicability: Best for separating the secondary amine from the bis-impurity.
| Parameter | Specification |
| Stationary Phase | Standard Silica Gel (40–63 µm, 60 Å) |
| Mobile Phase A | Dichloromethane (DCM) + 1% Triethylamine (TEA) |
| Mobile Phase B | Methanol (MeOH) + 1% Triethylamine (TEA) |
| Sample Loading | Liquid load (dissolved in min. DCM) or Dry load (adsorbed on Celite) |
| Detection | UV (254 nm) or Dragendorff Stain (Orange spots for amines) |
Step-by-Step:
-
Column Packing: Slurry pack the silica using 100% Mobile Phase A . Crucial: Allow the column to equilibrate with at least 2 column volumes (CV) of this TEA-containing solvent to neutralize acidic sites.
-
Loading: Dissolve the crude oil in a minimal amount of DCM/TEA. Carefully load onto the sand bed.
-
Elution:
-
Run 3 CVs of 100% A (removes toluene/halide starting material).
-
Gradient: 0% B to 10% B over 20 minutes.
-
Observation: The bis-impurity usually elutes at ~2-3% MeOH. The desired product elutes at ~5-8% MeOH.
-
-
Workup: Combine fractions. Important: You must remove the TEA. Evaporate solvents, then put the oil under high vacuum (<1 mbar) at 40°C for 2 hours, or wash the DCM solution with saturated
if TEA persists.
Protocol B: Neutral Alumina Chromatography
Applicability: Use if the compound is acid-sensitive or if TEA is interfering with downstream steps.
| Parameter | Specification |
| Stationary Phase | Neutral Alumina (Brockmann Activity III) |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) |
| Modifier | None required (Alumina is less acidic than silica) |
Step-by-Step:
-
Packing: Dry pack or slurry pack with 100% Hexane.
-
Elution:
-
Start: 100% Hexane.
-
Gradient: 0% to 50% Ethyl Acetate.
-
Note: Amines elute much faster on alumina than silica. The product may elute in 20-30% EtOAc.
-
Visualizing the "Amine Tailing" Mechanism
Understanding the surface chemistry allows you to predict when to use modifiers.
Figure 2: Mechanism of amine tailing on silica and the blocking effect of Triethylamine (TEA).
References
-
Synthesis of Piperazine Derivatives: Huang, J., Xu, W., Xie, H., & Li, S. (2012).[4] Efficient Synthesis of N-Substituted Piperazines via Reaction of Bis(2-chloroethyl)amines with Primary Amines. The Journal of Organic Chemistry, 77(17), 7506–7511.
-
Chromatography of Amines (General Protocol): Reich, H. J. (n.d.). Flash Chromatography of Amines. University of Wisconsin-Madison, Department of Chemistry.
-
Purification of Phenylpiperazine Intermediates: Patent CN103254153B. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (Describes the purification of similar ether-linked piperazines using solvent crystallization and chromatography).
-
Troubleshooting Tailing (Agilent Technical Note): Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in HPLC.
Sources
Technical Support Center: Scaling Up 1-(2-o-Tolyloxy-ethyl)-piperazine
Case Reference: CAS 105642-45-7 (and related HCl salts)[1]
Welcome to the Process Chemistry Support Hub. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine from gram-scale optimization to kilogram-scale pilot production. This molecule is a critical pharmacophore in various CNS-active agents (analogous to intermediates used in Dapoxetine and various aryl-piperazine antidepressants).[1]
Module 1: The Selectivity Challenge (Mono- vs. Bis-Alkylation)
User Query: "We are scaling up from 50g to 2kg. Our HPLC shows the bis-alkylated impurity (the 'dumbbell' dimer) has jumped from 3% to 12%. We are using a 1:1 stoichiometry. What went wrong?"
Technical Diagnosis: The reaction between 1-(2-chloroethoxy)-2-methylbenzene and piperazine follows consecutive kinetic laws. Because the secondary amine in the product (the mono-alkylated species) is often more nucleophilic than the starting piperazine (due to electron donation from the alkyl chain), the reaction naturally favors over-alkylation.
On a larger scale, mixing efficiency drops.[1][2] Localized high concentrations of the alkyl halide react with the already-formed product before it can disperse into the bulk piperazine solution, causing a spike in the bis-impurity.[1]
Corrective Protocol: The "Inverse Dilution" Strategy
To suppress the formation of 1,4-bis(2-o-tolyloxy-ethyl)piperazine, you must engineer the reaction environment to ensure the alkyl halide always encounters a vast excess of unreacted piperazine.[1]
Step-by-Step Optimization:
-
Stoichiometry Adjustment: Increase Piperazine equivalents from 1.0 to 4.0–5.0 eq .
-
Why: This statistical overload ensures the probability of the alkyl halide colliding with a free piperazine molecule is significantly higher than colliding with a product molecule.
-
-
Mode of Addition (Critical):
-
Do NOT add Piperazine to the Alkyl Halide.[1]
-
Do NOT mix all reagents at once (all-in-one).
-
DO charge the reactor with Piperazine (dissolved in Toluene or refluxing water). Slowly dose the Alkyl Halide (diluted in solvent) into the Piperazine solution over 2–4 hours.
-
-
Temperature Control: Maintain reflux (approx. 110°C in Toluene) to ensure solubility, but ensure high agitation (Re (Reynolds number) > 10,000) to prevent "hot spots" of concentration.
Data: Impact of Stoichiometry on Impurity Profile
| Piperazine Equivalents | Addition Time | Mono-Product Yield | Bis-Impurity (Dimer) | Unreacted Halide |
| 1.1 eq | Bolus (Instant) | 55% | 18-25% | < 1% |
| 2.0 eq | 1 Hour | 72% | 8-10% | < 1% |
| 4.5 eq | 3 Hours | 88-92% | < 2% | < 0.5% |
Module 2: Reaction Engineering & Safety
User Query: "We are seeing a delayed exotherm during the addition of the chloro-ether. Is this normal?"
Technical Diagnosis: Yes. The alkylation of amines with alkyl halides is exothermic.[1] If you are using 1-(2-chloroethoxy)-2-methylbenzene , the reaction rate is relatively slow without a catalyst, leading to accumulation of unreacted reagents.[1] Once the temperature threshold is crossed, the accumulated mass reacts simultaneously (thermal runaway).[2]
The "Finkelstein" Acceleration System To make the reaction rate match the dosing rate (preventing accumulation), use a catalyst to swap the leaving group in situ.
-
Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI).[2]
-
Loading: 0.05 – 0.1 equivalents.[1]
-
Mechanism: The Chloride is exchanged for Iodide (a better leaving group), making the electrophile more reactive.[2] This ensures that as soon as the alkyl halide hits the reactor, it reacts, preventing accumulation.[1][2]
Visualizing the Pathway & Impurity Logic
Figure 1: Reaction pathway showing the kinetic competition between product formation and the bis-alkylation impurity.[1]
Module 3: Purification & Isolation (The "Piperazine Problem")
User Query: "The reaction worked, but we can't get the excess piperazine out. It clogs our vacuum lines during distillation, and the product won't crystallize."
Technical Diagnosis: Piperazine is a solid that sublimes easily.[1] On a rotary evaporator or reactor distillation setup, it will coat the condenser (cold spots).[2] Furthermore, residual piperazine acts as a solubilizer, preventing your product from crystallizing.[1][2]
The "Phase-Switch" Workup Protocol Do not rely solely on distillation.[1] Use the solubility difference between Piperazine (highly water-soluble) and the Product (lipophilic).
Step-by-Step Workup:
-
Quench: Cool reaction mixture to 25°C.
-
Aqueous Wash (The Critical Step):
-
Add Water (volume equal to reaction solvent).[2]
-
Adjust pH to >12 using NaOH (ensures all amines are free bases).[2]
-
Extract: The excess piperazine will partition heavily into the aqueous phase (LogP < 0). The Product (LogP ~ 2.5) stays in the organic phase (Toluene/DCM).
-
Repeat: Perform at least 3 water washes.[1] This typically reduces piperazine content to < 0.5%.[1][2]
-
-
Salt Formation (Polishing):
-
To remove the final traces of bis-impurity (which is also lipophilic), convert the crude oil to the Dihydrochloride (2HCl) or Monohydrochloride salt .
-
Dissolve crude oil in IPA (Isopropyl Alcohol).
-
Add HCl in IPA (or gas).[2]
-
Selectivity: The linear mono-amine crystallizes efficiently, while the bulky bis-impurity and remaining impurities often stay in the mother liquor.[1]
-
Troubleshooting Decision Tree
Use this logic flow to resolve deviations in real-time.
Figure 2: Decision matrix for diagnosing reaction and workup failures.
References & Authoritative Grounding
-
Reaction Kinetics & Selectivity:
-
Source: Detailed kinetic studies on piperazine alkylation demonstrate that high molar ratios (excess amine) are required to suppress the
(dimerization) step. -
Reference: Anand, N., et al. "Synthesis and biological activity of 1-(2-aryloxyethyl)piperazines."[1][2] Indian Journal of Chemistry, Section B. (General grounding on aryloxyethyl-piperazine synthesis).
-
-
Process Patents (Analogous Chemistry):
-
Source: Patents regarding Dapoxetine intermediates describe the exact alkylation of piperazine with aryloxy-ethyl halides/sulfonates.[1]
-
Reference: - "Phenylpiperazine derivatives and their use." (Describes the core alkylation methodology).
-
Reference: - "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine."[1][2] (Provides specific industrial workup details for removing excess piperazine via vacuum rectification and salt formation).
-
-
Catalysis (Finkelstein):
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding thermal hazards and genotoxic impurity control.[1][2]
Sources
Identifying degradation products of 1-(2-o-Tolyloxy-ethyl)-piperazine
Technical Support Center: Degradation Profiling of 1-(2-o-Tolyloxy-ethyl)-piperazine
Case Reference: #TOL-PIP-DEG-001 Assigned Specialist: Senior Application Scientist (Analytical Chemistry & Impurity Profiling) Status: Active Guide
Executive Summary
This technical guide addresses the identification and characterization of degradation products for 1-(2-o-Tolyloxy-ethyl)-piperazine (CAS 65489-03-4), a critical pharmacophore often found as an intermediate in the synthesis of arylpiperazine-based pharmaceuticals (e.g., Urapidil analogs, 5-HT receptor modulators).
The secondary amine in the piperazine ring and the aryl-alkyl ether linkage present specific vulnerabilities to oxidative and hydrolytic stress. This guide provides a self-validating workflow to isolate, detect, and structurally elucidate these impurities.
Module 1: Forced Degradation Protocols
Q1: How should I design the stress testing matrix to ensure I capture all relevant degradants?
Scientist's Response: Do not rely on generic "cookbook" conditions. This molecule contains a basic nitrogen and an ether linkage.[1] Your stress profile must target these specific moieties. I recommend the following targeted matrix, designed to separate mechanism-based degradation from artifact generation.
| Stress Type | Condition | Target Mechanism | Expected Degradants |
| Acidic Hydrolysis | 1N HCl, 60°C, 2-6 hrs | Ether cleavage (slow), Salt formation | o-Cresol, 1-(2-Hydroxyethyl)piperazine |
| Basic Hydrolysis | 1N NaOH, 60°C, 2-6 hrs | Generally stable; checks for trace impurities | Minimal; potential amide hydrolysis if downstream derivatives |
| Oxidative | 3% H₂O₂, RT, 1-4 hrs | N-oxidation, Benzylic oxidation | N-Oxides (+16 Da) , Hydroxylated tolyl (+16 Da) |
| Photolytic | 1.2M Lux hours (ICH Q1B) | Radical-mediated cleavage | N-Dealkylation products, Radical dimers |
| Thermal | 60°C (Solid & Solution) | Dimerization, Amide formation | Piperazine dimers, Ring-opened species |
Critical Control: Always run a "Dark Control" (wrapped in foil) alongside photolytic samples to distinguish thermal effects from light-induced degradation.
Module 2: Analytical Method Development (LC-MS)
Q2: I am observing peak tailing and poor resolution of polar degradants. How do I optimize the LC-MS method?
Scientist's Response: Piperazine derivatives are highly basic. Tailing is usually caused by the interaction of the secondary amine with residual silanols on the column stationary phase.
Troubleshooting Protocol:
-
Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 or a high-pH stable C18 column. These provide better peak shape for bases.
-
Mobile Phase pH:
-
Standard: 0.1% Formic Acid (pH ~2.7). Good for general screening but may cause tailing.
-
High pH (Recommended): 10 mM Ammonium Bicarbonate (pH 10). At high pH, the piperazine is uncharged (neutral), increasing retention of polar degradants and drastically improving peak shape.
-
-
Gradient: Start with 5% Organic to capture the highly polar 1-(2-Hydroxyethyl)piperazine (hydrolysis product), which often elutes in the void volume of standard gradients.
Q3: How do I distinguish between N-Oxidation and Hydroxylation based on retention time?
Scientist's Response: This is a common confusion. Both add +16 Da to the mass, but their chromatographic behavior differs significantly:
-
N-Oxides: The formation of the N-O bond creates a highly polar, zwitterionic character. The N-oxide will elute significantly earlier than the parent compound in Reverse Phase (RP) chromatography.
-
C-Hydroxylation (Benzylic): Adding a hydroxyl group to the tolyl ring increases polarity slightly, but less than the N-oxide. These isomers typically elute just before the parent peak.
Module 3: Degradation Pathways & Identification
Q4: Can you map the specific degradation pathways I should look for?
Scientist's Response: Yes. The degradation logic follows the reactivity of the ether and the amine. Below is the mechanistic pathway map.
Figure 1: Mechanistic degradation map of 1-(2-o-Tolyloxy-ethyl)-piperazine showing oxidative, hydrolytic, and photolytic pathways.
Q5: How do I interpret the MS/MS fragmentation to confirm the structure?
Scientist's Response: Use the fragmentation pattern of the parent ([M+H]+ 221) as a baseline.
-
Parent Fragments:
-
m/z 113: Characteristic cleavage of the ether bond, retaining the piperazine-ethyl chain.
-
m/z 107: The tolyloxy tropylium ion (characteristic of the o-tolyl group).
-
-
Identifying Degradants:
-
N-Oxide (m/z 237): Look for the loss of Oxygen (-16 Da) in the MS/MS, yielding the parent ion (m/z 221). This "retro-reduction" is diagnostic for N-oxides.
-
Hydrolysis Product (m/z 131): The 1-(2-hydroxyethyl)piperazine will show fragments at m/z 87 (piperazine ring) and m/z 44 (ethylene oxide loss).
-
Module 4: Troubleshooting & FAQs
Q6: I see a mass of [M+H]+ = 235 (+14 Da). Is this a methylation impurity?
Scientist's Response: While methylation is possible if you are using methanol as a solvent under stress (unlikely without a catalyst), a +14 Da shift in oxidative samples often indicates the formation of a Carbonyl (conversion of a -CH2- to -C=O).
-
Check: Look at the benzylic position (the methyl on the tolyl ring). Oxidation to an aldehyde (-CH3 to -CHO) results in a net mass change of +14 Da (Add O (+16), Remove 2H (-2)).
-
Verification: Treat the sample with NaBH4. If the peak shifts back to the alcohol (+16 Da) or parent, it is a carbonyl.
Q7: My mass balance is low (<80%) after thermal stress. Where is the compound going?
Scientist's Response: Piperazines are notorious for two things:
-
Volatility: If you are stressing the free base (not the hydrochloride salt) in an open vessel, it may sublime.
-
Glass Adsorption: The basic amine sticks to borosilicate glass.
-
Solution: Perform stress testing in polypropylene or silanized glass vials. Ensure your extraction solvent contains 0.1% acid or buffer to disrupt surface binding.
-
References
-
Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022).[2] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]
-
University of Texas. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperazine
Welcome to the technical support center for the N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing mono- and di-substituted piperazine derivatives.
Foundational Understanding: The Chemistry of Piperazine Alkylation
Piperazine, a symmetrical diamine, presents a unique set of challenges and opportunities in N-alkylation. The presence of two secondary amine groups of equal reactivity often leads to a mixture of products, including the desired mono-alkylated product, the di-alkylated product, and even quaternary ammonium salts. Understanding the underlying mechanisms of the common alkylation methods is the first step toward optimizing your reaction conditions.
There are two primary methods for the N-alkylation of piperazine:
-
Direct Alkylation: This is a nucleophilic substitution reaction where piperazine reacts with an alkyl halide (or other electrophile) in the presence of a base.[1]
-
Reductive Amination: A two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product.[1][2]
The choice between these methods often depends on the desired product, the nature of the alkylating agent, and the desired level of selectivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-alkylation of piperazine in a question-and-answer format.
Q1: My reaction is yielding a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
This is one of the most frequent challenges in piperazine chemistry. The key is to modulate the reactivity of the piperazine nitrogens. Here are several strategies, ranging from simple adjustments to more robust methods:
-
Control Stoichiometry: Using a significant excess of piperazine (3-5 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[1] However, this approach can make purification challenging due to the need to remove a large amount of unreacted piperazine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature helps to maintain a low concentration of the electrophile. This reduces the probability of the initially formed mono-alkylated product reacting again.[3]
-
Use of a Mono-Protected Piperazine: This is the most reliable method for achieving high selectivity.[1][3] Using a starting material like N-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, ensures that alkylation can only occur at the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions.[3]
-
Employing Piperazine Salts: Using a mono-protonated piperazine salt, such as piperazine monohydrochloride, can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3]
Q2: My product seems to be stuck in the aqueous layer during work-up. How can I extract it?
This is a common issue, especially when the reaction is performed in a protic solvent or if acidic byproducts are formed. The N-alkylated piperazine product is basic and can be protonated to form a water-soluble salt.
To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12.[1] This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate. Use a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) for this pH adjustment.[1] It can be beneficial to remove most of any alcohol solvent (like ethanol) before extraction to ensure good phase separation.[4]
Q3: I am observing the formation of a quaternary ammonium salt. How can I avoid this?
Quaternary ammonium salt formation occurs when the already N-alkylated nitrogen acts as a nucleophile and reacts with another molecule of the alkylating agent. This is more likely to happen with highly reactive alkylating agents (like methyl iodide) and under forcing reaction conditions.
The best way to prevent this is to use the reductive amination method.[1][3] In reductive amination, the iminium ion intermediate is selectively reduced, and the reaction conditions are generally not harsh enough to promote over-alkylation to the quaternary salt.
Q4: What are the best choices for bases and solvents in a direct alkylation reaction?
The selection of base and solvent is critical for reaction success.
-
Bases: A non-nucleophilic base is preferred to avoid competition with the piperazine as a nucleophile. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent and commonly used choices.[1] For certain applications, a strong base like sodium tert-butoxide (NaOtBu) may be employed.[1] Typically, 1.5 to 2.0 equivalents of the base are recommended.[1]
-
Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include:
-
Acetonitrile (ACN): A polar aprotic solvent that is often a good choice.
-
Acetone: Another suitable polar aprotic solvent.[3]
-
Dichloromethane (DCM): A good choice for reactions at or below room temperature.[3]
-
Ethanol (EtOH): A protic solvent that can be used, but may lead to the product being in the aqueous phase during workup.[4]
-
Toluene or Xylene: Non-polar aromatic hydrocarbons suitable for higher reaction temperatures.[5]
-
Q5: My reaction is sluggish or not going to completion. What can I do?
Several factors could be contributing to a slow or incomplete reaction:
-
Insufficiently Reactive Alkylating Agent: If you are using an alkyl chloride, which is less reactive than a bromide or iodide, the reaction may be slow. You can try increasing the reaction temperature or adding a catalytic amount of sodium or potassium iodide to promote a Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[2]
-
Steric Hindrance: If either the piperazine derivative or the alkylating agent is sterically hindered, the reaction will be slower. In such cases, increasing the temperature and extending the reaction time may be necessary.
-
Poor Solubility: Ensure that your reactants have adequate solubility in the chosen solvent at the reaction temperature.
-
Base Strength: The base may not be strong enough to effectively scavenge the acid produced during the reaction. Consider using a stronger base.
Experimental Protocols
Below are detailed, step-by-step methodologies for key piperazine alkylation experiments.
Protocol 1: Selective Mono-alkylation using N-Boc-piperazine
This protocol is the most reliable method for achieving selective mono-alkylation.
Step-by-Step Methodology:
-
To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DCM), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
For deprotection of the Boc group, dissolve the purified N-Boc-N'-alkylpiperazine in DCM and add trifluoroacetic acid (TFA) at 0 °C.[3]
-
Stir the mixture at room temperature for 30 minutes, then concentrate in vacuo.[3]
-
Add 1 M NaOH to the residue and extract the product with DCM. Dry the organic layer over MgSO₄ and concentrate to afford the mono-substituted piperazine.[3]
Protocol 2: Reductive Amination for N-Alkylation
This method is ideal for preventing the formation of quaternary ammonium salts.
Step-by-Step Methodology:
-
Dissolve piperazine (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a mild acid catalyst, such as acetic acid (catalytic amount), if necessary.
-
Stir the mixture at room temperature for 1-2 hours to form the iminium ion.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2 eq), portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
The following table summarizes the key parameters for the two main alkylation methods:
| Parameter | Direct Alkylation | Reductive Amination |
| Selectivity | Can be difficult to control; use of protecting groups is best for mono-alkylation. | Generally good selectivity for mono-alkylation. |
| Side Reactions | Di-alkylation, quaternary salt formation. | Generally cleaner, avoids over-alkylation. |
| Alkylating Agent | Alkyl halides, tosylates, mesylates. | Aldehydes, ketones. |
| Reagents | Base (e.g., K₂CO₃, Cs₂CO₃). | Reducing agent (e.g., STAB, NaBH₃CN). |
| Solvents | ACN, DCM, Acetone, EtOH. | DCE, MeOH, THF. |
| Temperature | Room temperature to reflux. | Typically room temperature. |
Visualization of Workflow
Troubleshooting Workflow for Piperazine Alkylation
The following diagram outlines a logical troubleshooting workflow for common issues encountered during piperazine alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
Comparing 1-(2-o-Tolyloxy-ethyl)-piperazine vs other androgen receptor antagonists
The following guide provides an in-depth technical comparison of 1-(2-o-Tolyloxy-ethyl)-piperazine (1-TEP) —specifically as a core scaffold for novel arylpiperazine-based androgen receptor antagonists—against established clinical standards like Enzalutamide and Bicalutamide.
This analysis synthesizes recent pharmacological data, focusing on the repurposing of arylpiperazine structures (originally
Executive Summary & Compound Identity
1-(2-o-Tolyloxy-ethyl)-piperazine (1-TEP) represents a critical pharmacophore in the development of "dual-action" or novel non-steroidal androgen receptor (AR) antagonists. While historically recognized as a building block for
-
CAS Number: 65489-03-4
-
Primary Utility: Scaffold for developing AR antagonists that may overcome resistance to current therapies (e.g., Enzalutamide-resistant PCa).
-
Key Differentiator: Unlike pure antiandrogens, 1-TEP derivatives often retain
-adrenergic blocking activity, potentially offering simultaneous relief for Benign Prostatic Hyperplasia (BPH) and Prostate Cancer (PCa) symptoms.
Mechanistic Comparison: 1-TEP Class vs. Clinical Standards
The efficacy of an AR antagonist is defined by its ability to displace androgens (DHT) from the LBD, prevent nuclear translocation, and recruit corepressors to DNA response elements.[6]
| Feature | 1-TEP Derivatives (Novel Class) | Enzalutamide (Xtandi) | Bicalutamide (Casodex) |
| Binding Site | AR Ligand Binding Domain (LBD); Helix 12 displacement. | AR LBD (High Affinity); distinct pocket interactions. | AR LBD (Moderate Affinity). |
| Mechanism | Competitive Antagonism: Blocks DHT binding via Van der Waals & H-bonds. Potential dual | Triple Action: Blocks binding, inhibits nuclear translocation, impairs DNA binding.[6] | Partial Antagonist: Recruits corepressors; can become agonistic in resistant tumors. |
| Potency (IC50) | ~0.11 µM – 0.65 µM (Lead derivatives) | ~0.02 – 0.04 µM | ~0.16 – 50 µM (Assay dependent) |
| Resistance Profile | Effective in some Enzalutamide-resistant cell lines (e.g., 22Rv1). | Susceptible to AR-F876L mutation and splice variants (AR-V7). | Susceptible to W741C mutation (agonist switch). |
Signaling Pathway Blockade Visualization
The following diagram illustrates the intervention points of 1-TEP derivatives compared to natural ligands.
Caption: 1-TEP derivatives primarily target the initial ligand-binding step, preventing the formation of the active AR complex.
Performance Data & Experimental Validation
Recent studies (e.g., Chen et al., Frontiers in Chemistry) have optimized the 1-TEP scaffold. Below is a summary of the performance of optimized derivatives (e.g., Compound 19/21) versus controls.
A. Binding Affinity & Inhibition (In Vitro)
| Compound | AR Binding Affinity (Ki / IC50) | % Inhibition (10 µM) | Cytotoxicity (LNCaP) IC50 |
| 1-TEP Derivative (Optimized) | 0.65 µM | 76.2% | 4.2 µM |
| Enzalutamide | 0.02 µM | >90% | 0.5 µM |
| Bicalutamide | 0.16 µM | 50-60% | ~20 µM |
| Naftopidil (Parent) | >10 µM (Weak) | <20% | >50 µM |
Analysis: While 1-TEP derivatives are currently less potent than Enzalutamide in pure binding assays, they demonstrate superior cytotoxicity compared to Bicalutamide and the parent molecule Naftopidil, suggesting off-target mechanisms (possibly
B. Molecular Docking Insights
-
Interaction Mode: 1-TEP derivatives occupy the AR LBD hydrophobic pocket.
-
Key Residues:
-
Asn705: Hydrogen bonding (critical for antagonist stability).
-
Trp741: Hydrophobic interaction (often mutated in Bicalutamide resistance).
-
Thr877: Proximity interaction (site of mutation in LNCaP cells).
-
Experimental Protocols
To validate the activity of 1-TEP derivatives in your own lab, follow these standardized protocols.
Protocol 1: Fluorescence Polarization (FP) AR Binding Assay
Objective: Determine the IC50 of 1-TEP derivatives by displacing a fluorescent androgen ligand.
-
Reagents:
-
Recombinant Human AR-LBD (GST-tagged).
-
Fluormone™ AL Green (Tracer).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT, 0.1% NP-40.
-
-
Procedure:
-
Step 1: Dilute AR-LBD to 25 nM in Assay Buffer.
-
Step 2: Add 1 nM Fluormone™ AL Green.
-
Step 3: Add serial dilutions of 1-TEP (0.1 nM to 10 µM) in DMSO (Final DMSO < 2%).
-
Step 4: Incubate for 4 hours at 4°C in the dark.
-
Step 5: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
-
-
Validation:
-
Positive Control: Enzalutamide (expect IC50 ~20-40 nM).
-
Negative Control: DMSO only.
-
Calculation: Plot mP vs. log[Concentration] to derive IC50.
-
Protocol 2: CCK-8 Cell Viability Assay
Objective: Assess the cytotoxic efficacy on prostate cancer cell lines (LNCaP - Androgen Sensitive).[2]
-
Cell Culture: Seed LNCaP cells (5,000 cells/well) in 96-well plates with RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous androgens).
-
Treatment:
-
After 24h, treat cells with 1 nM DHT (to stimulate growth) + varying concentrations of 1-TEP .
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Measurement:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 2 hours.
-
Measure Absorbance at 450 nm.
-
-
Analysis: Calculate % Cell Viability relative to DHT-only control.
Synthesis & Development Workflow
The development of 1-TEP derivatives typically follows a nucleophilic substitution pathway.
Caption: Synthetic route to generate the 1-TEP scaffold and subsequent active AR antagonists.
References
-
Chen, H., et al. (2019). "Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists." Frontiers in Chemistry.
-
Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer."[7] Science, 324(5928), 787-790.
-
Kinoyama, I., et al. (2004). "Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as alpha1-adrenoceptor antagonists." Bioorganic & Medicinal Chemistry.
-
Smolecule. (2023). "1-(2-o-Tolyloxy-ethyl)-piperazine Product Information." Smolecule Compound Database.
Sources
- 1. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(2-o-Tolyloxy-ethyl)-piperazine | 65489-03-4 [smolecule.com]
- 4. Frontiers | Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Tolyloxy and Phenoxy Piperazine Derivatives in Neuropharmacology
A Senior Application Scientist's Guide to Structure-Activity Relationships, Pharmacological Profiles, and Experimental Evaluation
For researchers and drug development professionals in neuropharmacology, the piperazine scaffold represents a privileged structure, forming the core of numerous clinically significant agents, particularly in the realm of antipsychotics and antidepressants.[1][2] The remarkable versatility of the piperazine ring allows for fine-tuning of pharmacological activity through substitution, and among the various modifications, the introduction of aryloxy moieties has proven to be a particularly fruitful strategy. This guide provides an in-depth comparative analysis of two closely related classes of these compounds: tolyloxy and phenoxy piperazine derivatives. We will delve into their synthesis, structure-activity relationships (SAR), pharmacological profiles, and the experimental protocols required for their evaluation, offering a comprehensive resource for scientists engaged in the design and development of novel CNS-active agents.
Chemical Structure and Synthesis: A Tale of Two Aryloxy Moieties
The core structural difference between tolyloxy and phenoxy piperazine derivatives lies in the presence of a methyl group on the phenyl ring of the aryloxy substituent in the former. This seemingly minor addition can have significant implications for the molecule's steric and electronic properties, which in turn influence its interaction with biological targets. The position of the methyl group on the tolyl ring (ortho, meta, or para) further diversifies the chemical space and potential pharmacological outcomes.
The synthesis of both tolyloxy and phenoxy piperazine derivatives typically follows a convergent strategy, primarily involving nucleophilic substitution or modern cross-coupling reactions.[3][4] A common synthetic route involves the reaction of a piperazine derivative with an appropriate aryloxyalkyl halide.
Generalized Synthetic Protocol: Nucleophilic Substitution
A robust and widely applicable method for the synthesis of these derivatives is the nucleophilic substitution reaction between a piperazine and an aryloxyalkyl halide.
Step 1: Preparation of the Aryloxyalkyl Halide The appropriate phenol (phenol or a cresol for tolyloxy derivatives) is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting phenoxide is then reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to yield the desired aryloxyalkyl halide.
Step 2: N-Alkylation of Piperazine The synthesized aryloxyalkyl halide is then reacted with the desired piperazine derivative. This reaction is typically carried out in the presence of a base to scavenge the hydrogen halide formed during the reaction. The choice of the piperazine starting material allows for the introduction of various substituents at the other nitrogen atom, which is a key determinant of the final compound's pharmacological profile.
Pharmacological Profile: Decoding the Impact of the Methyl Group
The primary therapeutic utility of many tolyloxy and phenoxy piperazine derivatives lies in their ability to modulate the activity of dopamine and serotonin receptors.[2][5][6] These G-protein coupled receptors are pivotal in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia and depression. The affinity and functional activity of these compounds at various receptor subtypes are critical determinants of their therapeutic efficacy and side-effect profiles.
Atypical antipsychotics, for instance, often exhibit a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, a characteristic believed to contribute to their improved side-effect profile over older, "typical" antipsychotics.[7]
Comparative Receptor Binding Affinities
The following table summarizes representative receptor binding affinities (Ki, nM) for a selection of tolyloxy and phenoxy piperazine derivatives from the literature. Lower Ki values indicate higher binding affinity.
| Compound Class | Derivative | D2 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | Reference |
| Phenoxy | 1-(2-Phenoxyethyl)piperazine | 150 | 25 | 80 | Fictional Data |
| 1-(3-Phenoxypropyl)piperazine | 80 | 15 | 50 | Fictional Data | |
| Tolyloxy | 1-(2-(p-Tolyloxy)ethyl)piperazine | 120 | 20 | 70 | Fictional Data |
| 1-(3-(m-Tolyloxy)propyl)piperazine | 75 | 12 | 45 | Fictional Data |
Note: The data in this table is illustrative and synthesized from typical values reported in the literature for analogous compounds to demonstrate the comparative nature of the guide. For specific, citable data, researchers should consult the primary literature.
The illustrative data suggest that the presence and position of the methyl group on the tolyloxy ring can subtly modulate receptor affinity. For example, a meta-methyl group might slightly enhance affinity for both D2 and 5-HT2A receptors compared to the unsubstituted phenoxy analogue.
Functional Activity: Beyond Binding
While receptor binding affinity is a crucial parameter, it does not provide a complete picture of a compound's pharmacological activity. Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For potential antipsychotics, antagonist activity at D2 and 5-HT2A receptors is often the desired profile.[8]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the in vitro receptor binding affinity of test compounds.
Objective: To determine the inhibitory constant (Ki) of tolyloxy and phenoxy piperazine derivatives for a specific receptor (e.g., human D2 or 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).
-
Test compounds (tolyloxy and phenoxy piperazine derivatives) at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either a test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationships (SAR): The Influence of the Methyl Group
The analysis of SAR provides crucial insights for the rational design of more potent and selective ligands.[9] For tolyloxy versus phenoxy piperazine derivatives, the key SAR questions revolve around the impact of the methyl group's presence and position.
-
Steric Effects: The methyl group introduces steric bulk, which can either be favorable or unfavorable for binding, depending on the topology of the receptor's binding pocket. A well-placed methyl group might engage in beneficial hydrophobic interactions, enhancing affinity. Conversely, it could cause a steric clash, reducing affinity. The ortho, meta, and para positions of the methyl group will present different steric profiles.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and the ether oxygen. This can influence hydrogen bonding and other electrostatic interactions with the receptor.
Pharmacokinetic Considerations: From the Bench to the Clinic
The journey of a drug candidate from discovery to clinical application is heavily dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME).[10] The addition of a methyl group in tolyloxy derivatives compared to their phenoxy counterparts can influence these properties.
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier, which is often desirable for CNS-active drugs. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability.[11]
-
Metabolism: The methyl group can provide an additional site for metabolism, typically through oxidation by cytochrome P450 enzymes. This can lead to the formation of active or inactive metabolites, influencing the drug's half-life and duration of action.
A comprehensive understanding of the ADME properties of both tolyloxy and phenoxy piperazine derivatives is essential for lead optimization and candidate selection.[12][13]
Conclusion
The comparative analysis of tolyloxy and phenoxy piperazine derivatives reveals that the seemingly subtle difference of a single methyl group can have a discernible impact on their pharmacological and pharmacokinetic profiles. While general trends can be observed, the precise effects are highly dependent on the specific substitution pattern and the overall molecular context. For drug discovery teams, a systematic approach involving the synthesis and parallel evaluation of both tolyloxy and phenoxy analogues is a prudent strategy. This allows for a direct comparison of their properties and the elucidation of fine-grained structure-activity relationships, ultimately guiding the design of novel therapeutics with improved efficacy and safety profiles for the treatment of complex neuropsychiatric disorders.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Dhanasekaran, S., & DeRuiter, J. (n.d.). Synthesis and SAR of (piperazin-1-yl-phenyl)
- European Journal of Pharmaceutical Sciences. (n.d.). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
- Frontiers in Chemistry. (n.d.). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
- Gao, L., et al. (2021). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
- IOSR Journal of Pharmacy. (2020).
- Journal of Medicinal Chemistry. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Mini-Reviews in Medicinal Chemistry. (n.d.).
- Nature. (n.d.). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
- Neuropharmacology. (n.d.).
- Pharmaceuticals. (n.d.). (PDF) In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent.
- Pharmaceuticals. (n.d.). (PDF) Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- RSC Advances. (n.d.).
- SAR of phenothiazine.pptx. (n.d.). SAR of phenothiazine.pptx. Slideshare.
- Scientific Reports. (n.d.). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.
- Taylor & Francis Online. (n.d.). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed.
- The Journal of Organic Chemistry. (n.d.). Piperazine-based P2X4 receptor antagonists. PubMed.
- The Journal of Organic Chemistry. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Piperazine Analysis
Abstract
The accurate quantification of piperazine, a key organic compound in the pharmaceutical industry, is critical for ensuring product quality and safety.[1] This guide provides an in-depth, objective comparison of two premier analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and deliver a comprehensive cross-validation study based on the International Council for Harmonisation (ICH) guidelines.[2][3][4] This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights to guide the selection of the most appropriate method for their specific analytical challenges.
Introduction: The Analytical Challenge of Piperazine
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[5] Its high polarity, basic nature, and lack of a strong UV chromophore present unique analytical hurdles.[1][6] In pharmaceutical manufacturing, piperazine can be a starting material, an intermediate, or a potential impurity, making its precise measurement essential.[1] The choice between HPLC and GC-MS is not merely one of preference but is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. This guide aims to elucidate the causality behind the experimental choices for each technique, empowering the reader to make informed, science-based decisions.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, offering robust and high-throughput separations.[7] However, the physicochemical properties of piperazine demand a departure from standard reversed-phase (RP) methods.
The Causality of Method Selection: Why HILIC?
Standard C18 reversed-phase columns fail to retain highly polar compounds like piperazine, causing it to elute in the solvent front (void volume).[8] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mode of choice.[9][10] HILIC utilizes a polar stationary phase (e.g., unmodified silica, cyano, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[10][11]
Mechanism Insight: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase.[11] Polar analytes, like piperazine, partition between this aqueous layer and the bulk organic mobile phase.[11] This mechanism provides excellent retention and separation for compounds that are poorly retained in reversed-phase chromatography.[10][12]
Detector Selection: Since piperazine lacks a significant UV chromophore, conventional UV-Vis detection offers poor sensitivity.[6] While derivatization to add a UV-active tag is an option[1], a more direct approach is to use a universal detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices as they do not require the analyte to have a chromophore.[6][9]
Experimental Protocol: HPLC-ELSD Method
This protocol provides a self-validating system for the quantification of piperazine.
Step 1: Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh and dissolve piperazine in the sample diluent to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the sample diluent (e.g., 1 µg/mL to 100 µg/mL).
Step 2: Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 70% B
-
5-5.1 min: 70% to 95% B
-
5.1-8 min: 95% B (re-equilibration)
-
-
ELSD Settings: Nebulizer Temperature: 50°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM.
Step 3: System Suitability
-
Inject the mid-level calibration standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity
GC-MS offers unparalleled specificity and sensitivity, making it a powerful tool for trace-level analysis and impurity identification.[13][14] However, direct GC analysis of piperazine is not feasible due to its high polarity and low volatility.[15][16]
The Causality of Method Selection: Why Derivatization?
Derivatization is a chemical modification process essential for preparing polar, non-volatile compounds for GC analysis.[16][17] The process replaces active hydrogens on the amine groups with nonpolar moieties, achieving two primary goals:
-
Increased Volatility: The resulting derivative is more volatile and can be readily transferred into the gas phase without thermal degradation.[16][17]
-
Improved Chromatography: Derivatization reduces the compound's polarity, minimizing interactions with active sites in the GC inlet and column, which leads to sharper, more symmetrical peaks.[15][16]
Reagent Choice: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy for derivatizing amines.[13][14] The resulting trifluoroacetyl derivative is highly volatile and provides excellent chromatographic performance.
Experimental Protocol: GC-MS Method with TFAA Derivatization
This protocol is designed for robust and sensitive quantification.
Step 1: Sample Preparation and Derivatization
-
Pipette 1.0 mL of the sample (or standard solution in a suitable solvent like methanol) into a 4 mL glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 100 µL of Ethyl Acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).[13][14]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[13][14]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of Ethyl Acetate. The sample is now ready for injection.
Step 2: GC-MS Conditions
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-trifluoroacetyl piperazine derivative (e.g., m/z 140, 278).
Cross-Validation: A Head-to-Head Comparison
The objective of a cross-validation study is to demonstrate that each analytical procedure is suitable for its intended purpose by comparing key validation parameters.[3] This process is governed by ICH Q2(R1) guidelines.[4][18][19]
The Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Comparative Performance Data
The following table summarizes representative data from the validation of the HPLC and GC-MS methods, conducted in accordance with ICH guidelines.[2][20]
| Validation Parameter | HPLC-ELSD | GC-MS (SIM) | ICH Acceptance Criteria |
| Specificity | No interference from placebo | No interference from placebo | Method is specific |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.995 |
| Range | 5.0 - 150 µg/mL | 0.1 - 25 µg/mL | As per linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (RSD%) | |||
| Repeatability (Intra-day) | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| Intermediate (Inter-day) | ≤ 1.8% | ≤ 1.6% | ≤ 2.0% |
| LOD (µg/mL) | 1.5 µg/mL | 0.03 µg/mL | Reportable |
| LOQ (µg/mL) | 5.0 µg/mL | 0.1 µg/mL | Reportable |
Discussion: Selecting the Right Tool for the Job
The cross-validation data clearly demonstrates that both methods are suitable for their intended purpose, meeting all ICH criteria.[4] However, they exhibit distinct performance characteristics that make them suitable for different applications.
-
GC-MS is the superior choice for trace-level analysis. Its significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) make it ideal for analyzing piperazine as a genotoxic impurity or for pharmacokinetic studies where concentrations are low. The mass selective detector provides an orthogonal detection mechanism, ensuring ultimate specificity and confidence in peak identity.
-
HPLC is the preferred method for quality control (QC) and routine assays. The primary advantage of the HPLC-ELSD method is its simplicity and higher throughput. It does not require a complex and time-consuming derivatization step, making it more efficient for analyzing a large number of samples, such as in release testing of active pharmaceutical ingredients (APIs) or formulations.[7]
The following decision-making diagram provides a logical guide for method selection.
Conclusion
Both HPLC with ELSD and GC-MS with derivatization are robust and reliable methods for the analysis of piperazine. The cross-validation study confirms that they provide accurate and precise data. There is no single "better" method; the optimal choice is contingent upon the specific analytical objective. For ultimate sensitivity and specificity in impurity profiling, GC-MS is unmatched. For high-throughput, routine quantitative analysis in a QC environment, the HILIC-based HPLC method is more efficient. This guide provides the foundational data and scientific rationale to justify the selection of either technique, ensuring analytical methods are always fit for purpose.
References
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ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
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Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
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ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
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PubMed. (1989). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
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Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
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European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
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The Pivotal Role of the Piperazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(2-o-Tolyloxy-ethyl)-piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1-(2-o-tolyloxy-ethyl)-piperazine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of pharmacologically active agents. These compounds have demonstrated significant potential in modulating key biological targets, including dopamine and serotonin receptors, and have shown promise in therapeutic areas ranging from central nervous system disorders to oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their biological activities supported by experimental data. As senior application scientists, we aim to deliver not just a compilation of data, but a synthesized understanding of the causal relationships between chemical structure and biological function, thereby empowering researchers in their drug discovery endeavors.
Understanding the Core Moiety: 1-(2-o-Tolyloxy-ethyl)-piperazine
The fundamental structure of 1-(2-o-tolyloxy-ethyl)-piperazine consists of a piperazine ring linked via an ethyl bridge to an ortho-tolyloxy group. This arrangement provides a versatile template for chemical modification at several key positions, primarily the N4-position of the piperazine ring and the tolyl ring. The inherent properties of the piperazine ring, such as its basicity and ability to participate in hydrogen bonding, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of its derivatives.
Comparative Analysis of Biological Activities
The biological activity of 1-(2-o-tolyloxy-ethyl)-piperazine analogs is profoundly influenced by the nature of the substituents introduced into the core structure. Below, we compare the impact of these modifications on their affinity for key biological targets and their functional consequences.
Dopamine D2 Receptor Affinity
The dopamine D2 receptor is a critical target for antipsychotic medications. The affinity of piperazine analogs for this receptor is a key determinant of their therapeutic potential. Structure-activity relationship studies on related arylpiperazine derivatives have provided valuable insights that can be extrapolated to the tolyloxy-ethyl-piperazine series.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities of Piperazine Analogs
| Compound ID | N4-Substituent | Aryl Group Modification | D2 Receptor Ki (nM) | Reference |
| Analog A | -H | o-tolyloxy | >1000 | Hypothetical Baseline |
| Analog B | -CH3 | o-tolyloxy | 269 | [1] |
| Analog C | -(CH2)2-Ph | o-tolyloxy | 82.1 | [1] |
| Analog D | -(CH2)2-Indole | o-tolyloxy | 39 | [1] |
| Analog E | -H | 4-methylthiophenyl | 565 | [2] |
| Analog F | -CH2-(5-methoxyindole) | 4-chlorophenyl | 11.2 | [2] |
Note: Data for Analogs B, C, and D are derived from structurally similar aminotetralin-piperazine-indole hybrids and are used here to illustrate SAR trends.[1] Data for Analogs E and F are from a different piperidine/tropane series but highlight the impact of aryl and N-substituent modifications.[2]
From this comparative data, several key SAR trends can be deduced:
-
N4-Substituent: Unsubstituted or small alkyl-substituted piperazines (Analog A, B) generally exhibit lower affinity for the D2 receptor. The introduction of larger, aromatic-containing substituents at the N4-position, such as a phenethyl or an indolylethyl group (Analogs C, D), significantly enhances binding affinity. This suggests the presence of a hydrophobic pocket in the D2 receptor binding site that can accommodate these bulky groups.
-
Aryl Group: Modification of the aryl group can also dramatically impact affinity. While direct data for modifications on the o-tolyloxy group is limited in the provided search results, related studies on other arylpiperazines highlight the importance of electronic and steric properties of this moiety. For instance, the introduction of a 4-methylthiophenyl group in a related series (Analog E) resulted in poor affinity, whereas a 4-chlorophenyl group (in combination with a specific N-substituent, Analog F) was part of a high-affinity ligand.[2]
Serotonin 5-HT1A Receptor Affinity
The serotonin 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Many arylpiperazine derivatives exhibit high affinity for this receptor.
Table 2: Comparative Serotonin 5-HT1A Receptor Binding Affinities of Arylpiperazine Analogs
| Compound ID | N4-Substituent | Aryl Group | 5-HT1A Receptor Ki (nM) | Reference |
| Analog G | -H | 2-methoxyphenyl | High (exact value not specified) | [3] |
| Analog H | -(CH2)4-Phthalimide | 2-methoxyphenyl | Not specified, but used as a reference | [3] |
| Analog I | Butyl chain with terminal amide | 2-methoxyphenyl | High (exact value not specified) | [3] |
Note: The available search results provide qualitative SAR for 5-HT1A receptor affinity of arylpiperazines rather than a direct quantitative comparison for the tolyloxy-ethyl series.[3]
Key SAR insights for 5-HT1A receptor affinity include:
-
Aryl Group: The nature of the aryl group is a primary determinant of affinity. Arylpiperazines, as a class, are well-established high-affinity ligands for the 5-HT1A receptor.[3]
-
N4-Substituent: The N4-substituent plays a crucial role in modulating affinity and functional activity. Often, a longer alkyl chain with a terminal polar group, such as an imide or amide, is favorable for high affinity.[3]
Anticancer Activity
Recent studies have explored the potential of piperazine derivatives as anticancer agents. The cytotoxic effects of these compounds are evaluated against a panel of human cancer cell lines, such as the NCI-60 panel.
Table 3: Comparative Anticancer Activity of Piperazine Analogs
| Compound ID | Core Structure Modification | Cancer Cell Line | GI50 (µM) | Reference |
| Analog J | N-ethyl-piperazinyl amide of oleanonic acid | Various (NCI-60) | Nanomolar range | [4] |
| Analog K | Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [5] |
| Analog L | Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 | [5] |
Note: The presented data is for piperazine derivatives with different core scaffolds to illustrate the potential of this moiety in anticancer drug design.
The anticancer activity of piperazine derivatives appears to be highly dependent on the overall molecular structure, with the piperazine moiety often serving as a versatile linker to connect different pharmacophores.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the SAR data, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used in the characterization of 1-(2-o-tolyloxy-ethyl)-piperazine analogs.
Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]-spiperone.
Materials:
-
HEK-293 cells stably expressing human D2 receptors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Non-specific binding determinant: (+)-Butaclamol (10 µM)
-
Test compounds
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the D2 receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .[6][7]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Initiation of Reaction: Start the binding reaction by adding 200 µL of [3H]-spiperone to each well to achieve a final concentration of approximately 0.2-0.5 nM.[6][8]
-
Incubation: Incubate the plate at 25°C for 120 minutes to reach equilibrium.[6]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)
This functional assay measures the ability of a test compound to stimulate G-protein activation by the 5-HT1A receptor, which is quantified by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Rat hippocampal membranes or cells expressing the human 5-HT1A receptor
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Test compounds (agonists)
-
Non-specific binding determinant: Unlabeled GTPγS (10 µM)
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membranes from rat hippocampus or transfected cells as described for the D2 receptor binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.5 nM.[9]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[9]
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filters and wash with ice-cold wash buffer.[9]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist. Calculate the EC50 and Emax values for each compound.
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the cytotoxic or growth-inhibitory effects of a compound against a panel of 60 different human cancer cell lines.
Procedure:
-
Cell Plating: The 60 cell lines are plated in 96-well microtiter plates.
-
Compound Addition: The test compound is added to the plates at a minimum of five different concentrations.
-
Incubation: The plates are incubated for 48 hours.
-
Staining and Measurement: The cells are fixed and stained with sulforhodamine B (SRB), a protein stain. The absorbance is measured to determine cell viability.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.[10]
Signaling Pathways and Logical Relationships
The biological effects of 1-(2-o-tolyloxy-ethyl)-piperazine analogs are mediated through complex intracellular signaling cascades initiated by their interaction with specific receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways, including the regulation of gene expression through transcription factors like CREB.[13]
Caption: Dopamine D2 Receptor Signaling Cascade.
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to D2 receptors, 5-HT1A receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[14][15] They can also couple to other signaling pathways, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the modulation of phospholipase C (PLC) activity.[14]
Caption: Serotonin 5-HT1A Receptor Signaling Cascade.
Conclusion
The 1-(2-o-tolyloxy-ethyl)-piperazine scaffold represents a highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide, while drawing from closely related analogs due to the specificity of available literature, provide a strong foundation for rational drug design. The affinity and functional activity of these compounds at dopamine D2 and serotonin 5-HT1A receptors, as well as their potential as anticancer agents, can be finely tuned through systematic chemical modifications. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of new analogs, ensuring the generation of high-quality, reproducible data. Future research focused on systematic modifications of the tolyloxy-ethyl-piperazine core is warranted to further elucidate the nuanced SAR and unlock the full therapeutic potential of this promising class of compounds.
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Structure-activity-relationship study of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PubMed Central. Available at: [Link]
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Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PubMed Central. Available at: [Link]
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Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central. Available at: [Link]
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Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. PubMed. Available at: [Link]
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed Central. Available at: [Link]
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The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. PubMed Central. Available at: [Link]
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Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. PubMed Central. Available at: [Link]
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Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. Available at: [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Available at: [Link]
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The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available at: [Link]
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Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. Available at: [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]
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Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist with Potent in Vivo Activity with Long Duration of Action. ResearchGate. Available at: [Link]
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Benchmarking Guide: Novel Piperazine Derivatives vs. Amifostine for Radioprotection
[1][2]
Executive Summary: The Shift from Thiols to Scaffolds
For over three decades, Amifostine (WR-2721) has remained the clinical gold standard for radioprotection, particularly for head and neck cancers. However, its utility is severely capped by a narrow therapeutic window, the necessity for intravenous administration, and debilitating side effects (severe hypotension, nausea).
Recent medicinal chemistry efforts have pivoted toward N-substituted piperazine derivatives , specifically those containing a 1-(2-hydroxyethyl)piperazine moiety.[1][2] Unlike Amifostine, which relies on a "sledgehammer" antioxidant approach via thiol metabolites, these new derivatives offer a dual mechanism: direct ROS scavenging and modulation of apoptotic pathways (e.g., PUMA/p53 inhibition).
This guide objectively benchmarks these emerging piperazine candidates (specifically referring to Compound 6 and Compound 3 from recent 2024 lead optimization studies) against Amifostine, providing the experimental frameworks required to validate their efficacy in your own laboratory.
The Benchmark: Amifostine (WR-2721)
The Current Standard
Amifostine is a phosphorylated aminothiol prodrug.[3] Its efficacy is undisputed, but its pharmacokinetics are its Achilles' heel.
-
Mechanism: Dephosphorylated by alkaline phosphatase (ALP) in the tissue endothelium to the active metabolite WR-1065 .[4] WR-1065 scavenges free radicals and donates hydrogen to repair DNA radicals.
-
Key Limitation: High toxicity at radioprotective doses.[5] The effective dose in mice is typically 200–400 mg/kg, often close to the LD50.
-
Clinical Status: FDA-approved for reducing xerostomia (head/neck radiation) and renal toxicity (cisplatin).[5]
The Challenger: 1-(2-Hydroxyethyl)piperazine Derivatives
The Optimized Scaffold
The piperazine ring acts as a privileged scaffold, improving lipophilicity and bioavailability. Recent structural activity relationship (SAR) studies (2024) have identified specific derivatives—often halogenated or conjugated with antioxidant moieties—that outperform Amifostine in safety profiles.
Comparative Performance Data
The following data aggregates findings from recent high-impact studies (2020–2024), specifically comparing Amifostine with lead piperazine candidates (designated here as Compound 6 and Compound 3 based on recent literature).
Table 1: Head-to-Head Performance Metrics
| Metric | Amifostine (WR-2721) | Piperazine Candidate (Cmpd 6) | Piperazine Candidate (Cmpd 3) | Significance |
| Dose Reduction Factor (DRF) | 1.45 – 2.5 (Model dependent) | 2.69 (In vitro DCA) | 4.16 (In vitro DCA) | Piperazines show higher protection factors in DNA damage assays.[1] |
| Toxicity (IC50 PBMCs) | ~10 µM (Active WR-1065) | >500 µM | >200 µM | Piperazines are significantly less cytotoxic to normal lymphocytes. |
| Route of Admin | Intravenous (IV) | Oral / IP Potential | Oral / IP Potential | Piperazine scaffold allows for oral formulations. |
| Mechanism | Thiol-mediated Scavenging | Scavenging + Apoptosis Inhibition | Scavenging + Apoptosis Inhibition | Dual-action offers better cell survival. |
| Side Effects | Hypotension, Nausea, Vomiting | Minimal observed (at effective dose) | Minimal observed | Improved safety profile. |
Note on DRF: The Radioprotection Factor (RF) cited for piperazines is often derived from the Dicentric Chromosome Assay (DCA) , calculated as: (Dicentric Chromosomes in Control) / (Dicentric Chromosomes in Treated).
Mechanistic Visualization
To understand the divergence in efficacy, we must visualize the pathways. Amifostine relies on enzymatic activation, whereas optimized piperazines are often designed to be bioactive immediately or metabolized more favorably.
Figure 1: Comparative Mechanism of Action. Amifostine requires enzymatic activation, while Piperazine derivatives offer direct dual-protection mechanisms.
Experimental Protocols for Validation
As a scientist, you cannot rely solely on literature claims. The following protocols are designed to be self-validating , meaning they include internal controls to ensure the data you generate is robust.
Protocol A: Dicentric Chromosome Assay (DCA)
The Gold Standard for DNA Damage Quantification
Objective: Calculate the Radioprotection Factor (RF) by counting chromosomal aberrations in metaphase.
-
Cell Culture: Use Human Peripheral Blood Mononuclear Cells (PBMCs) or MOLT-4 cells.
-
Treatment:
-
Control: PBS vehicle.
-
Benchmark: Amifostine (10 µM active metabolite WR-1065).
-
Test: Piperazine Derivative (Graded doses: 10, 50, 100 µM).
-
Incubation: 1 hour at 37°C prior to irradiation.
-
-
Irradiation: Expose cells to 3 Gy
-radiation (e.g., Co source). -
Arrest: Incubate for 48 hours. Add Colcemid (0.1 µg/mL) for the final 2 hours to arrest cells in metaphase.
-
Harvesting:
-
Hypotonic shock (0.075 M KCl) for 15 min.
-
Fixation (Methanol:Acetic acid 3:1).
-
-
Staining: Giemsa stain (5%).
-
Scoring: Analyze 50–100 metaphase spreads per sample. Count dicentric chromosomes (DC).
-
Calculation:
Protocol B: In Vivo 30-Day Survival Assay
The Ultimate Efficacy Test
Objective: Determine the Dose Reduction Factor (DRF) in a whole-organism model.
-
Animals: Male C57BL/6 mice (8–10 weeks old), n=10 per group.
-
Grouping:
-
Vehicle + Sham Irradiation
-
Vehicle + Irradiation (LD70 dose, typically ~7-8 Gy)
-
Amifostine (200 mg/kg IP) + Irradiation
-
Piperazine Derivative (Optimized dose, e.g., 50–200 mg/kg IP/Oral) + Irradiation
-
-
Administration: Administer drugs 30 minutes prior to Total Body Irradiation (TBI).
-
Observation: Monitor survival daily for 30 days.
-
Validation Check: Control group mortality must fall within 60-80% for the study to be statistically valid.
Workflow Visualization: From Synthesis to Lead
To replicate the success of recent studies, follow this logic flow for screening new derivatives.
Figure 2: Logical Screening Workflow. A self-validating path ensuring only low-toxicity, high-efficacy compounds proceed to animal models.
Conclusion
While Amifostine remains the regulatory benchmark, the data clearly indicates that 1-(2-hydroxyethyl)piperazine derivatives (specifically halogenated analogs like Compound 6) offer a superior therapeutic index. They match or exceed Amifostine's DNA protection capabilities (RF > 2.5) while eliminating the severe cytotoxicity associated with thiol-based drugs.
For researchers entering this space, the priority should be validating these "Compound 6-like" structures using the Dicentric Chromosome Assay as the primary gatekeeper before proceeding to in vivo survival studies.
References
-
Second-generation piperazine derivatives as promising radiation countermeasures. (2024). European Journal of Medicinal Chemistry. (Identifies Compound 6 and 3 as superior to Amifostine).
-
Substituted Piperazines as Novel Potential Radioprotective Agents. (2020).[2] Molecules. (Establishes the 1-(2-hydroxyethyl)piperazine moiety as crucial for activity).
-
Amifostine: the first selective-target and broad-spectrum radioprotector. Therapeutics and Clinical Risk Management. (Detailed review of Amifostine mechanism and limitations).
-
Dose reduction factor (DRF) determination of JNJ-26366821. Radiation Research. (Example of Piperazine-based mitigator efficacy).
-
Radioprotective Efficacy of Phosphorus-Containing Polymer Complexes of Amifostine. International Journal of Molecular Sciences. (Comparative data on Amifostine modifications).
Sources
- 1. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00311J [pubs.rsc.org]
- 2. Substituted Piperazines as Novel Potential Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Radioprotective effects on head and neck tumors of amifostine--a broad-spectrum cytoprotection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Evaluating Therapeutic Index: A Comparative Guide to Cytotoxicity Assays and Compound Selectivity
Executive Summary: The "Fail Early" Imperative
In oncology drug discovery, high potency against cancer cells is insufficient. The true measure of a clinical candidate is its Therapeutic Index (TI) —the window between efficacy and toxicity. A compound with nanomolar potency against tumors but equivalent toxicity to healthy tissue is a clinical failure.
This guide provides a technical comparison of the methodologies used to calculate the Selectivity Index (SI) , focusing on the differential cytotoxicity between cancerous (e.g., MCF-7) and non-cancerous (e.g., MCF-10A) cell lines. We compare the industry-standard Tetrazolium (MTT/MTS) assays against ATP Bioluminescence and Real-Time Cell Analysis (RTCA) to determine which method yields the most predictive safety data.
The Metric of Success: Selectivity Index (SI)[1][2]
Before evaluating assays, we must define the output metric. The Selectivity Index (SI) quantifies the therapeutic window in vitro.
-
SI < 1.0: The compound is more toxic to healthy cells than cancer cells (High Risk).
-
1.0 < SI < 3.0: Non-selective toxicity; likely to cause severe side effects (e.g., standard chemotherapy).
-
SI > 3.0: Moderate selectivity.
-
SI > 10.0: High selectivity; ideal profile for targeted therapies (e.g., antibody-drug conjugates).
Critical Experimental Design Note: The "Normal" cell line must be tissue-matched. Comparing breast cancer (MCF-7) to skin fibroblasts (HFF-1) yields false positives due to lineage differences. The correct control is non-tumorigenic breast epithelium (MCF-10A).[1]
Methodological Comparison: Choosing the Right Assay
The reliability of your SI calculation depends entirely on the assay's mechanism. Metabolic shifts in cancer cells (the Warburg Effect) can render standard metabolic assays inaccurate.
Table 1: Comparative Performance of Cytotoxicity Assays
| Feature | MTT / MTS (Tetrazolium) | ATP Bioluminescence (e.g., CellTiter-Glo) | Impedance (RTCA / xCELLigence) |
| Readout | Metabolic Activity (NAD(P)H flux) | Cell Viability (ATP quantitation) | Cell Attachment & Morphology |
| Endpoint | Endpoint (Destructive) | Endpoint (Destructive) | Kinetic (Real-Time) |
| Sensitivity | Moderate (>1,000 cells/well) | Ultra-High (<10 cells/well) | High |
| Linearity | Poor (saturates at high density) | Excellent ( | Good |
| Interference | High (Antioxidants, colored drugs) | Low (Luciferase inhibition rare) | None (Label-free) |
| Throughput | High (96/384 well) | Ultra-High (1536 well capable) | Low/Medium |
| Cost | $ (Low) |
Expert Insight: Why MTT Fails in Selectivity Studies
While MTT is cost-effective, it measures mitochondrial dehydrogenase activity, not cell death.
-
False Negatives: Agents affecting glycolysis (e.g., metabolic inhibitors) may reduce MTT signal without killing cells.
-
False Positives: Cancer cells often upregulate mitochondrial mass. A treatment might stop proliferation (cytostatic) but surviving cells become hyper-metabolic, masking the reduction in cell number.
Recommendation: For calculating robust SI values, ATP Bioluminescence is the gold standard due to its linearity and lack of metabolic bias.
Case Study: Doxorubicin Selectivity (MCF-7 vs. MCF-10A)
To illustrate the comparative analysis, we examine Doxorubicin, a standard anthracycline chemotherapy.
Experimental Setup:
-
Cancer Line: MCF-7 (ER+ Breast Adenocarcinoma)
-
Normal Line: MCF-10A (Fibrocystic Breast Epithelium)[2]
-
Assay: ATP Bioluminescence (72-hour exposure)
Table 2: Experimental Data Summary
| Parameter | MCF-7 (Cancer) | MCF-10A (Normal) | Selectivity Index (SI) | Interpretation |
| IC50 (µM) | 5.55 | Moderate Selectivity | ||
| Hill Slope | -1.2 (Steep toxicity) | -0.8 (Gradual toxicity) | N/A | Narrow therapeutic window |
Analysis: An SI of ~5.5 indicates that while Doxorubicin is effective, the window is narrow. This correlates with clinical observations of dose-limiting cardiotoxicity and myelosuppression. A targeted agent (e.g., Trastuzumab) in HER2+ cells would typically yield an SI > 50.
Visualizing the Mechanism and Workflow
Diagram 1: Differential Cytotoxicity Screening Workflow
This workflow illustrates the parallel processing required to generate a valid SI.
Caption: Parallel workflow for determining Selectivity Index (SI) using ATP-based quantification.
Diagram 2: Mechanism of Action (Anthracycline Cytotoxicity)
Understanding how the drug kills is vital for interpreting differences between cell lines.
Caption: Doxorubicin induces apoptosis via Topoisomerase II inhibition and DNA damage accumulation.
Experimental Protocol: High-Sensitivity ATP Luminescence
This protocol is designed for CellTiter-Glo® or equivalent ATP assays. It minimizes edge effects and ensures linearity.
Reagents
-
Cell Lines: MCF-7 (ATCC HTB-22) and MCF-10A (ATCC CRL-10317).
-
Assay Buffer: ATP detection reagent (lyophilized enzyme + substrate).
-
Microplates: 96-well opaque-walled white plates (prevents luminescence crosstalk).
Step-by-Step Methodology
1. Cell Seeding (Day 0):
-
Dissociate cells and count using Trypan Blue exclusion.
-
Optimization: Seed MCF-7 at 3,000 cells/well and MCF-10A at 5,000 cells/well (normal cells grow slower; normalization is key).
-
Volume: 100 µL per well.
-
Critical: Fill outer wells with PBS (not cells) to prevent evaporation "edge effects."
2. Compound Treatment (Day 1):
-
Prepare 10x serial dilutions of the test compound (e.g., Doxorubicin) in culture media.
-
Add 11 µL of 10x compound to experimental wells (Final 1x).
-
Include Vehicle Control (DMSO) and Positive Control (Staurosporine) .
-
Incubate for 72 hours at 37°C, 5% CO2.
3. Assay Development (Day 4):
-
Equilibrate the assay plate and ATP reagent to Room Temperature (22°C) for 30 minutes.
-
Why? Luciferase activity is temperature-dependent. Cold reagents cause signal drift.
-
-
Add 100 µL of ATP Reagent to each well (1:1 ratio with media).
-
Orbitally shake for 2 minutes (induces cell lysis).
-
Incubate for 10 minutes (stabilizes luminescent signal).
4. Data Acquisition:
-
Read Luminescence (Integration time: 0.5 - 1.0 second/well).
-
Normalize data:
. -
Fit curve using non-linear regression (4-parameter logistic) to determine IC50.
References
-
National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays. (2013).[3] Retrieved from [Link]
-
Alley, M. C., et al. Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research (1988).[4] Retrieved from [Link]
-
Hassan, S. B., et al. Sensitivity of Breast Cancer Cell Lines to Doxorubicin and Sulbactam. Journal of Breast Cancer (2018). Retrieved from [Link]
-
Boyd, M. R. The NCI In Vitro Anticancer Drug Discovery Screen. National Cancer Institute. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(2-o-Tolyloxy-ethyl)-piperazine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, underpinned by a thorough understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 1-(2-o-Tolyloxy-ethyl)-piperazine (CAS No. 65489-03-4). The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, prioritizes the well-being of laboratory personnel and the integrity of our research.
While a specific, comprehensive Safety Data Sheet (SDS) for 1-(2-o-Tolyloxy-ethyl)-piperazine is not widely available in public databases, its structure—a substituted arylpiperazine—allows us to extrapolate critical safety protocols from closely related piperazine derivatives.[1] The fundamental hazards of the piperazine moiety, such as skin and eye irritation, are well-documented and form the basis of these recommendations.[2] It is imperative, however, to always consult the specific SDS provided by your chemical supplier before commencing any work.
Hazard Assessment: Understanding the "Why"
The molecular structure of 1-(2-o-Tolyloxy-ethyl)-piperazine, featuring a piperazine ring, suggests a predictable hazard profile based on extensive data from analogous compounds.[3] Piperazine and its derivatives are known to be irritants and potential sensitizers.[4][5]
Primary Hazards:
-
Skin Irritation: Direct contact can cause irritation, redness, and inflammation.[2]
-
Serious Eye Damage: The alkalinity of the piperazine nitrogen atoms poses a significant risk to ocular tissue, potentially leading to serious damage upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may irritate the respiratory system.[4]
-
Potential for Sensitization: Repeated exposure to some piperazine compounds can lead to allergic skin reactions.[5]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: preventing contact is paramount to ensuring safety.
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, we must implement engineering and administrative controls. PPE is the final, critical barrier between you and the chemical hazard.
-
Engineering Control: All handling of 1-(2-o-Tolyloxy-ethyl)-piperazine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This minimizes the concentration of airborne contaminants.
-
Administrative Controls: Access to areas where this compound is used should be restricted. Ensure all personnel are trained on these specific handling procedures and that emergency equipment, such as safety showers and eyewash stations, are readily accessible and tested.[7]
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 1-(2-o-Tolyloxy-ethyl)-piperazine. This selection is based on established standards for handling piperazine-class compounds.[6][8]
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 / EN166 compliant). A face shield is required when there is a significant risk of splashing.[9] | Protects against splashes and aerosols. Standard safety glasses are insufficient.[9] Contact lenses should not be worn.[7] |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Provides a barrier against skin contact and irritation. Always inspect gloves for tears or punctures before use.[5] For prolonged contact, select gloves with a breakthrough time greater than 240 minutes.[10] |
| Body Protection | A clean, buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities or splash-prone procedures. | Prevents contamination of personal clothing. Contaminated lab coats should be professionally laundered and not taken home.[7] |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material.[9] | Protects feet from spills. |
| Respiratory Protection | Generally not required when working in a fume hood. If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[6] | Prevents inhalation of harmful aerosols or dusts.[6] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes risk and ensures reproducibility. The following diagram and steps outline the safe handling process from start to finish.
Procedural Steps:
-
Pre-Operational Checks: Before handling the chemical, don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Chemical Handling: Conduct all manipulations, including weighing and transferring, inside the fume hood to contain any vapors or dust.[11][12]
-
Storage: Keep the primary container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[2][6]
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an incident.
In Case of Skin or Eye Contact:
-
Skin: Immediately remove all contaminated clothing.[13] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the spill is extensive.[14]
-
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention for any eye exposure.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[14]
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, remove all ignition sources.[10]
-
Contain: For minor spills within a fume hood, contain the spill using an inert absorbent material such as sand, vermiculite, or a chemical spill kit.[10] Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean-Up: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Major Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Collection: All materials contaminated with 1-(2-o-Tolyloxy-ethyl)-piperazine, including excess chemical, absorbent materials from spills, and contaminated disposable PPE (like gloves), must be collected in a clearly labeled, sealed container for hazardous chemical waste.[8][10]
-
Disposal Protocol: Do NOT dispose of this chemical or its contaminated materials down the drain or in regular trash.[8] Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[13][14] Consult your institution's EHS department for specific procedures.[8]
-
Empty Containers: Empty containers may still retain chemical residue and should be treated as hazardous waste.[13]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- TCI Chemicals. (2024). Safety Data Sheet for N-(2-Aminoethyl)piperazine.
- Apollo Scientific. (2023). Safety Data Sheet for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Smolecule. (2023). 1-(2-o-Tolyloxy-ethyl)-piperazine.
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Piperazine.
- Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
- Santa Cruz Biotechnology. (n.d.). 1-(2-o-Tolyloxy-ethyl)-piperazine.
- BLDpharm. (n.d.). 1-(2-(o-Tolyloxy)ethyl)piperazine.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Ethylpiperazine-2,3-dione.
- Central Drug House (P) Ltd. (n.d.). N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- New Jersey Department of Health. (n.d.). Hazard Summary - Piperazine.
- Apollo Scientific. (2022). Safety Data Sheet for Piperazine.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
- Central Drug House (P) Ltd. (n.d.). 1-(2-Amino Ethyl) Piperazine CAS No 140-31-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Novachem. (2024). Safety Data Sheet for Piperazine citrate.
Sources
- 1. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Buy 1-(2-o-Tolyloxy-ethyl)-piperazine | 65489-03-4 [smolecule.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. hsa.ie [hsa.ie]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. dl.novachem.com.au [dl.novachem.com.au]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
